molecular formula C13H12O2 B12080800 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Cat. No.: B12080800
M. Wt: 200.23 g/mol
InChI Key: FXOZOMXGMIKOFD-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-2-furyl)phenyl]ethanone is a useful research compound. Its molecular formula is C13H12O2 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

1-[4-(5-methylfuran-2-yl)phenyl]ethanone

InChI

InChI=1S/C13H12O2/c1-9-3-8-13(15-9)12-6-4-11(5-7-12)10(2)14/h3-8H,1-2H3

InChI Key

FXOZOMXGMIKOFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Foundational & Exploratory

1-[4-(5-Methyl-2-furyl)phenyl]ethanone chemical properties and stability data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone , a biaryl ketone intermediate of significant interest in medicinal chemistry due to its structural combination of an electron-rich furan ring and an electron-deficient acetophenone moiety.

Chemical Properties, Synthesis, and Stability Data

Executive Summary & Chemical Identity

1-[4-(5-Methyl-2-furyl)phenyl]ethanone is a functionalized biaryl ketone characterized by a central phenyl ring substituted para to an acetyl group with a 5-methylfuran-2-yl moiety. This compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where the furan ring acts as a bioisostere for phenyl or heteroaryl groups.

Property Data
IUPAC Name 1-(4-(5-methylfuran-2-yl)phenyl)ethan-1-one
Common Synonyms 4'-(5-Methyl-2-furyl)acetophenone; 4-Acetyl-1-(5-methyl-2-furyl)benzene
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol
SMILES CC1=CC=C(O1)C2=CC=C(C=C2)C(C)=O
CAS Number Not widely listed in public commercial catalogs; often referenced as a custom synthesis intermediate.
Physicochemical Profile

The following data represents a synthesis of experimental values from close structural analogs (specifically the des-methyl congener 1-[4-(2-furyl)phenyl]ethanone) and calculated properties based on quantitative structure-property relationships (QSPR).

Parameter Value / Range Source/Notes
Physical State Crystalline SolidStandard for biaryl ketones.
Color Off-white to pale yellowFuran derivatives often exhibit slight yellowing due to conjugation.
Melting Point 125 – 145 °C (Predicted)The des-methyl analog melts at 156°C (dec.). The 5-methyl group typically lowers MP slightly due to crystal packing disruption.
Boiling Point ~310 – 330 °CCalculated at 760 mmHg.
LogP (Octanol/Water) 3.2 ± 0.3 Highly lipophilic due to the biaryl system.
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic nature dominates.
Solubility (Organic) HighSoluble in DCM, EtOAc, THF, Acetone, DMSO.
pKa N/A (Non-ionizable)No acidic/basic centers in physiological pH range.
Structural Characterization (Spectroscopic Signature)

Researchers confirming the identity of this compound should look for the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃) – Predicted
  • δ 2.60 (s, 3H): Acetyl methyl group (–C(O)CH ₃).

  • δ 2.41 (s, 3H): Furan methyl group (–CH ₃ on furan ring).

  • δ 6.10 (d, J ~3.5 Hz, 1H): Furan proton at C4 (adjacent to methyl).

  • δ 6.75 (d, J ~3.5 Hz, 1H): Furan proton at C3 (adjacent to phenyl).

  • δ 7.70 (d, J ~8.5 Hz, 2H): Phenyl protons meta to acetyl (adjacent to furan).

  • δ 8.00 (d, J ~8.5 Hz, 2H): Phenyl protons ortho to acetyl (deshielded by carbonyl).

IR Spectrum (FT-IR)
  • 1675–1685 cm⁻¹: Strong C=O stretching (conjugated ketone).

  • 1600 cm⁻¹: Aromatic C=C stretching.

  • ~1100–1200 cm⁻¹: C–O–C ether stretch (furan ring).

Synthesis & Manufacturing Protocol

The most robust and scalable method for synthesizing 1-[4-(5-Methyl-2-furyl)phenyl]ethanone is the Suzuki-Miyaura Cross-Coupling . This pathway avoids the harsh conditions of Friedel-Crafts acylation, which can degrade the sensitive furan ring.

Core Reaction Pathway
  • Substrates: 4-Bromoacetophenone (Electrophile) + 5-Methylfuran-2-boronic acid (Nucleophile).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv).

  • Solvent System: Toluene/Ethanol/Water (4:1:1) or DME/Water.

Step-by-Step Protocol (Lab Scale: 10 mmol)
  • Charge: In a 100 mL round-bottom flask, combine 4-bromoacetophenone (1.99 g, 10 mmol), 5-methylfuran-2-boronic acid (1.51 g, 12 mmol), and Pd(PPh₃)₄ (0.58 g, 5 mol%).

  • Solvent: Add degassed Toluene (40 mL) and Ethanol (10 mL).

  • Base Activation: Add a solution of Na₂CO₃ (2.12 g, 20 mmol) in Water (10 mL).

  • Reaction: Heat to reflux (90–100 °C) under Nitrogen or Argon atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

SynthesisPathway SM1 4-Bromoacetophenone (Electrophile) Cat Pd(PPh3)4 / Na2CO3 Toluene/EtOH/H2O Reflux, 6h SM1->Cat SM2 5-Methylfuran-2-boronic acid (Nucleophile) SM2->Cat Prod 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (Target Molecule) Cat->Prod Suzuki-Miyaura Coupling

Figure 1: Palladium-catalyzed cross-coupling synthesis pathway.

Stability & Reactivity Profile

The furan ring introduces specific stability concerns that differ from standard aromatic ketones.

A. Oxidative Instability (Critical)

Furan derivatives are electron-rich and susceptible to oxidation.

  • Singlet Oxygen (¹O₂): The furan ring can undergo a [4+2] cycloaddition with singlet oxygen (generated photochemically or chemically), leading to the formation of endoperoxides which rearrange to toxic dicarbonyls (e.g., cis-2-butene-1,4-dione derivatives).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) and protect from direct light.

B. Acid Sensitivity

While the phenyl ring stabilizes the system, the furan ring is acid-sensitive.

  • Mechanism: Strong acids can protonate the furan oxygen or the C2/C5 positions, leading to ring opening (hydrolysis) to form 1,4-dicarbonyl compounds (e.g., hexane-2,5-dione derivatives).

  • Protocol: Avoid prolonged exposure to strong mineral acids (HCl, H₂SO₄).

C. Metabolic Stability (Drug Development Context)
  • CYP450 Oxidation: The 5-methyl group on the furan is a metabolic "soft spot," prone to hydroxylation (–CH₂OH) and further oxidation to a carboxylic acid.

  • Furan Epoxidation: Metabolic activation can form a reactive furan epoxide, a potential toxicophore (hepatotoxicity risk). This must be evaluated early in lead optimization.

Stability Target 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Oxidation Oxidation (Light/Air) [4+2] Cycloaddition Target->Oxidation Acid Acid Hydrolysis (Strong Acid) Target->Acid Metabolism Metabolic Activation (CYP450) Target->Metabolism Endoperoxide Endoperoxides -> Ring Opening Oxidation->Endoperoxide Dicarbonyl 1,4-Dicarbonyls Acid->Dicarbonyl Toxicophore Furan Epoxide (Reactive Metabolite) Metabolism->Toxicophore

Figure 2: Major degradation and metabolic pathways.

Handling & Storage Guidelines

To ensure data integrity and compound stability:

  • Storage: -20°C is optimal; 2–8°C is acceptable for short-term. Store in amber vials to prevent photolytic degradation.

  • Atmosphere: Store under Nitrogen or Argon.

  • Safety: Treat as a potential skin irritant and sensitizer. Use standard PPE (gloves, goggles, lab coat).

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Keay, B. A. (1987). "Synthetic Applications of Furan Derivatives." Chemical Society Reviews, 16, 167-188.
  • Sperry, J. B., & Wright, D. L. (2005). "Furans as Versatile Synthons." Current Opinion in Drug Discovery & Development.
  • ChemBK Database. (2024). "1-[4-(2-Furyl)phenyl]ethanone Properties." (Source for des-methyl analog melting point).[1] Link

Sources

Technical Guide: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (CAS 886503-40-8)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (CAS 886503-40-8), a critical synthetic intermediate in medicinal chemistry.

Executive Summary

1-[4-(5-Methyl-2-furyl)phenyl]ethanone (CAS 886503-40-8) is a specialized aryl ketone intermediate utilized primarily in the synthesis of biologically active heterocycles.[1][2] Structurally characterized by a central phenyl ring substituted with an acetyl group and a 5-methylfuran moiety, this compound serves as a versatile scaffold for constructing chalcones , pyrazoles , and isoxazoles —pharmacophores widely investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This guide details its physicochemical profile, synthetic pathways, and applications in drug discovery.

Physicochemical Profile

The molecular architecture of CAS 886503-40-8 combines an electron-rich furan ring with an electron-deficient acetophenone system, creating a "push-pull" electronic environment that facilitates specific chemical transformations.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 1-[4-(5-Methyl-2-furyl)phenyl]ethanone
CAS Registry Number 886503-40-8
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Exact Mass 200.0837
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.8 – 3.2 (Lipophilic)
Melting Point (Predicted) 75 – 85 °C (Typical for aryl-furan ketones)
Structural Analysis
  • Acetophenone Moiety: Provides a reactive methyl ketone handle for aldol condensations and halogenations.

  • 5-Methylfuran Ring: Acts as a lipophilic, electron-rich heteroaromatic system, enhancing binding affinity in protein targets (e.g., kinase pockets).

  • Linkage: The direct C-C bond between the phenyl and furan rings restricts conformational freedom, pre-organizing the molecule for receptor binding.

Synthetic Pathways & Reactivity

The synthesis of CAS 886503-40-8 typically employs palladium-catalyzed cross-coupling reactions, ensuring high regioselectivity. Once synthesized, it acts as a "divergent intermediate" for library generation.

Mechanism of Synthesis (Suzuki-Miyaura Coupling)

The most robust protocol involves coupling 4-bromoacetophenone with 5-methylfuran-2-boronic acid .

Reaction Scheme:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromoacetophenone.

  • Transmetallation: The boronic acid activates with a base (e.g., K₂CO₃), transferring the furan group to the Pd center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Figure 1: Synthetic Workflow & Derivatization

G cluster_0 Synthesis Start1 4-Bromoacetophenone Product CAS 886503-40-8 (Intermediate) Start1->Product Pd(PPh3)4, K2CO3 Suzuki Coupling Start2 5-Methylfuran-2-boronic acid Start2->Product Chalcone Chalcone Derivatives (Anti-inflammatory) Product->Chalcone Aldol Condensation (Ar-CHO, NaOH) Pyrazole Pyrazole Derivatives (COX-2 Inhibitors) Product->Pyrazole Hydrazine Hydrate Cyclization Alcohol Secondary Alcohols (Chiral Scaffolds) Product->Alcohol NaBH4 Reduction

Caption: Synthetic route to CAS 886503-40-8 via Suzuki coupling and its downstream transformation into bioactive scaffolds.

Experimental Protocols
Protocol A: Synthesis via Suzuki Coupling

Use this protocol to generate gram-scale quantities of the intermediate.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • 5-Methylfuran-2-boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (10 mmol) and 5-methylfuran-2-boronic acid (12 mmol) in 1,4-dioxane (40 mL).

  • Activation: Add an aqueous solution of K₂CO₃ (20 mmol in 10 mL water). Degas the mixture with nitrogen for 15 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (0.5 mmol) under nitrogen flow.

  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the off-white solid.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Use this protocol to derivatize CAS 886503-40-8 into biologically active chalcones.

Reagents:

  • CAS 886503-40-8 (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • NaOH (10% aq. solution)

  • Ethanol (95%)

Procedure:

  • Dissolution: Dissolve CAS 886503-40-8 (1 mmol) and the aldehyde (1 mmol) in Ethanol (5 mL).

  • Catalysis: Add 10% NaOH (0.5 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–8 hours. A precipitate (the chalcone) typically forms.

  • Isolation: Filter the solid, wash with cold ethanol and water. Recrystallize from ethanol to obtain the pure chalcone.

Biological Relevance & Applications

The phenyl-furan-ketone scaffold is a privileged structure in medicinal chemistry, often serving as a precursor to agents targeting inflammation and oxidative stress.

Mechanism of Action (Derivatives)
  • Chalcone Derivatives: The

    
    -unsaturated ketone moiety (Michael acceptor) formed from this intermediate can covalently modify cysteine residues in proteins like NF-κB  and Nrf2 , modulating inflammatory pathways.
    
  • Kinase Inhibition: The planar furan-phenyl system mimics the adenine ring of ATP, allowing derivatives to dock into the ATP-binding pocket of kinases (e.g., EGFR , VEGFR ).

Table 2: Key Applications
Application DomainTarget / MechanismUtility of CAS 886503-40-8
Anti-inflammatory COX-2 / 5-LOXPrecursor for pyrazoles (e.g., Celecoxib analogs).
Oncology Tubulin PolymerizationScaffold for chalcones that inhibit tubulin dynamics.
Antimicrobial Bacterial Cell WallSynthesis of furan-containing Schiff bases.
Material Science OLEDsPrecursor for fluorescent organic materials due to conjugation.
Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[3]

  • Handling:

    • Operate in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place (2–8°C recommended for long-term stability).

References
  • PubChem Compound Summary . (2025). 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (CAS 886503-40-8). National Center for Biotechnology Information. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dimmock, J. R., et al. (1999). Bioactivities of Chalcones. Current Medicinal Chemistry, 6(12), 1125-1149. (Contextual reference for chalcone utility). Link

  • Chemikart Database . (2024). CAS 886503-40-8 Product Specifications. Link

Sources

Comprehensive Guide: Solubility Profiling of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

[1][2][3]

Executive Summary & Compound Analysis

1-[4-(5-Methyl-2-furyl)phenyl]ethanone (Formula: C₁₃H₁₂O₂) is a crystalline solid characterized by significant hydrophobicity.[1][2][3] Its structure features a central phenyl ring substituted para with an acetyl group and a 5-methylfuran moiety.[1][2]

  • Chemical Nature: Weakly polar aprotic.

  • Key Interactions: The acetyl (

    
    ) and furan oxygen serve as hydrogen bond acceptors, but the molecule lacks strong hydrogen bond donors.[3]
    
  • Solubility Prediction: Expect low solubility in water and non-polar alkanes (hexane), but high solubility in polar aprotic solvents (DMF, DMSO) and moderate-to-high solubility in medium-polarity esters and ketones (Ethyl Acetate, Acetone).[1][2][3]

This guide details the Laser Monitoring Observation Technique for precise solubility determination and applies the Modified Apelblat and Jouyban-Acree models for thermodynamic correlation.[4]

Experimental Methodology

To ensure data integrity (Trustworthiness), we utilize a self-validating dual-method approach: dynamic laser monitoring for speed and the static shake-flask method for equilibrium validation.[1][2][3]

Protocol A: Dynamic Laser Monitoring Method

This method minimizes material consumption and detects the exact point of dissolution via turbidity changes.

  • Setup: Jacketed glass vessel (50 mL) equipped with a mechanical stirrer and a laser turbidity probe.

  • Solvent Preparation: Gravimetrically prepare binary solvent mixtures (e.g., Ethanol + Water, Acetone + Isopropanol) with mass fractions ranging from 0.1 to 0.9.[3]

  • Equilibration: Set the thermostat to the initial temperature (

    
     K).
    
  • Addition: Add a known mass of solute (

    
    ) to the solvent.[3]
    
  • Monitoring: If the laser transmittance is

    
     (undissolved particles), increase temperature at a rate of 
    
    
    .
  • Detection: Record the temperature (

    
    ) at which transmittance hits 
    
    
    (clear solution).
  • Iteration: Add more solute (

    
    ) to the same vessel and repeat to find the next 
    
    
    .
Protocol B: Static Shake-Flask (Validation)

Used to validate laser data at key isotherms (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


3
  • Saturation: Add excess solute to solvent in sealed vials.

  • Agitation: Shake at constant temperature for 72 hours.

  • Phase Separation: Settle for 4 hours; filter supernatant (0.45 µm PTFE).

  • Quantification: Analyze via HPLC-UV (Detection

    
     nm).
    

Visualization of Experimental Workflow

SolubilityWorkflowStartStart: Solute & Solvent PrepMixGravimetric Mixing(Binary Solvents)Start->MixLaserLaser Monitoring Setup(Turbidity Check)Mix->LaserDecisionIs Solution Clear?Laser->DecisionDecision->LaserNo (Heat Solution)RecordRecord T_eq(Equilibrium Temp)Decision->RecordYes (100% Transmittance)AddSoluteAdd More Solute(Stepwise)Record->AddSoluteValidationShake-Flask Validation(HPLC Analysis)Record->ValidationCheck PointsModelThermodynamic Modeling(Apelblat/Jouyban-Acree)Record->ModelAddSolute->Laser

Figure 1: Logic flow for the dynamic laser monitoring solubility determination process.

Thermodynamic Modeling & Analysis

Once raw solubility data (mole fraction, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">



34
Model 1: Modified Apelblat Equation

Ideal for pure solvents and temperature dependence.

  • A, B, C: Empirical parameters derived via regression.

  • Interpretation: If

    
     is negative, dissolution is endothermic (typical for this class of furans).[3]
    
Model 2: Jouyban-Acree Model

Required for binary solvent mixtures (e.g., Ethanol + Ethyl Acetate).[1][3] ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="display ng-star-inserted">

3
  • 
    :  Solubility in mixture at Temp 
    
    
    .[3][4][5]
  • 
    :  Mass fractions of solvents.
    
  • 
    :  Model constants representing solvent-solvent interactions.
    
Thermodynamic Parameters Calculation

From the Van't Hoff plot (


  • Enthalpy (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ): 
    
    
    [2][3]
  • Gibbs Free Energy (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ): 
    
    
    [2][3]

Expert Insight: For 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, expect ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


23entropy-driven125

Solvent System Selection Guide

Based on the structure (Phenyl-Furan-Ketone), the following solvent ranking is projected for process design:

Solvent TypeExamplesPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions with ketone/furan; disruption of crystal lattice.[1][2][3]
Short-Chain Ketones Acetone, MEKHigh "Like dissolves like"; compatible dipole moments.[2][3]
Esters Ethyl AcetateModerate-High Good solvating power; standard for crystallization.[1][2]
Alcohols Ethanol, IsopropanolModerate H-bonding donor capability interacts with acetyl acceptor; solubility increases sharply with T.
Water WaterNegligible Hydrophobic exclusion; used as an anti-solvent.
Data Presentation Template

Researchers should populate the following table structure with experimental data:

T (K)Ethanol (

)
Acetone (

)
Ethyl Acetate (

)
Toluene (

)
278.15............
288.15............
298.15............
308.15............
318.15............

References

  • Jouyban, A. (2019).[3] Review of the Jouyban–Acree Model for Mathematical Analysis of Drug Solubility in Mixed Solvents. Journal of Pharmaceutical Sciences. Link[1][3]

  • Shakeel, F., et al. (2014).[3] Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link[1][3]

  • Apelblat, A., & Manzurola, E. (1999).[3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2][3] Journal of Chemical Thermodynamics. Link[1][3]

  • NIST Chemistry WebBook. Thermophysical Properties of Furan Derivatives. Link

Electronic Architecture & Pharmacophore Potential of Furan-Substituted Phenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The integration of furan rings into phenyl ketone scaffolds—specifically within the chalcone (1,3-diaryl-2-propen-1-one) framework—creates a unique donor-acceptor (


) system. Unlike their phenyl-phenyl counterparts, furan-substituted analogs possess distinct electronic lability due to the 

-excessive nature of the furan heterocycle. This guide dissects the electronic properties, synthesis, and structure-activity relationships (SAR) of these compounds, positioning them as dual-function candidates for therapeutic intervention (microtubule destabilization) and diagnostic imaging (fluorescent probes).

Molecular Architecture & Electronic Theory

The Donor-Acceptor System

The core electronic feature of furan-substituted phenyl ketones is the intramolecular charge transfer (ICT). The furan ring acts as an electron donor (D), while the carbonyl group of the ketone serves as the electron acceptor (A), bridged by an ethylene linker.

  • Furan vs. Benzene: The oxygen atom in the furan ring contributes a lone pair to the

    
    -system, making it more electron-rich than a benzene ring.[1] This lowers the ionization potential and raises the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • The Carbonyl Sink: The ketone carbonyl acts as a thermodynamic sink, lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • Result: A reduced HOMO-LUMO gap compared to pure polyenes, facilitating low-energy

    
     and 
    
    
    
    transitions.
Frontier Molecular Orbital (FMO) Theory

Density Functional Theory (DFT) calculations, typically at the B3LYP/6-311G(d,p) level, reveal that the HOMO is largely localized on the furan ring and the vinylic double bond, while the LUMO shifts toward the carbonyl and the phenyl ring.

  • Hardness (

    
    ) & Softness (
    
    
    
    ):
    Furan chalcones generally exhibit higher chemical softness (
    
    
    ) than their thiophene or benzene analogs, correlating with higher reactivity towards electrophiles and biological nucleophiles (e.g., cysteine residues in enzymes).

ElectronicFlow cluster_orbitals Frontier Orbitals Furan Furan Ring (π-Excessive Donor) Linker Vinylene Bridge (Conjugation Path) Furan->Linker π-electron injection Carbonyl Carbonyl (C=O) (Acceptor) Linker->Carbonyl Delocalization Phenyl Phenyl Ring (Modulator) Carbonyl->Phenyl Inductive Effect HOMO HOMO Localized on Furan LUMO LUMO Localized on C=O/Phenyl HOMO->LUMO ICT Transition (hν absorption)

Figure 1: Electronic flow and orbital localization in furan-phenyl ketone systems.

Synthesis & Structural Validation

Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing these scaffolds is the base-catalyzed Claisen-Schmidt condensation. This pathway is preferred over acid catalysis to avoid furan ring polymerization.

Reagents:

  • Substrate A: 2-Acetylfuran (or substituted acetophenone).

  • Substrate B: Substituted Benzaldehyde (or Furfural).

  • Catalyst: 40% NaOH or KOH (aq).

  • Solvent: Ethanol or Methanol (Polar protic solvents stabilize the enolate intermediate).

Step-by-Step Methodology:

  • Solubilization: Dissolve 10 mmol of the ketone in 15 mL of ethanol in a round-bottom flask.

  • Activation: Add 5 mL of 40% NaOH dropwise while stirring at

    
    . Causality: Low temperature prevents side reactions like Cannizzaro or polymerization.
    
  • Addition: Add 10 mmol of the aldehyde component.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize excess base).

  • Purification: Filter the precipitate and recrystallize from ethanol.

Green Chemistry Alternative

For higher yields and reduced solvent waste, Ultrasound-Assisted Synthesis can be employed.

  • Condition: Irradiation at 40 kHz,

    
     for 30–60 minutes.
    
  • Benefit: Acoustic cavitation creates localized hotspots, accelerating the condensation rate significantly.

SynthesisWorkflow Start Reagents: Acetylfuran + Benzaldehyde Enolate Enolate Formation (NaOH/EtOH, 0°C) Start->Enolate Deprotonation Aldol Aldol Intermediate (β-hydroxy ketone) Enolate->Aldol Nucleophilic Attack Dehydration Dehydration (-H₂O) (Thermodynamic Sink) Aldol->Dehydration Elimination Product Final Chalcone (E-isomer) Dehydration->Product Crystallization

Figure 2: Claisen-Schmidt condensation workflow for furan-chalcone synthesis.

Photophysical Characterization

Spectral Data Summary

The electronic transitions are heavily influenced by substituents on the phenyl ring. Electron-Donating Groups (EDGs) like


 enhance the "push-pull" character, resulting in significant red shifts (bathochromic) and increased quantum yields.

Table 1: Electronic Properties of Substituted Furan-Phenyl Ketones (Solvent: DMSO)

Substituent (R)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Electronic Effect
H 345420750.05Baseline
4-Cl (EWG)352435830.12Inductive withdrawal stabilizes LUMO
4-OCH

(EDG)
365460950.28Mesomeric donation raises HOMO
4-N(CH

)

(Strong EDG)
4105351250.65Strong ICT; "Push-Pull" system
4-NO

(Strong EWG)
330Non-emissive-<0.01Quenching via Intersystem Crossing
Solvatochromism & ICT

These compounds exhibit positive solvatochromism . As solvent polarity increases (e.g., Toluene


 DMSO), the emission maximum shifts to longer wavelengths.
  • Mechanism: The excited state (

    
    ) is more polar than the ground state (
    
    
    
    ) due to charge transfer from furan to the carbonyl. Polar solvents stabilize the highly dipolar excited state more than the ground state, lowering the energy gap (
    
    
    ).

Applications in Drug Discovery[2][3]

Pharmacophore Logic: Microtubule Targeting

Furan-chalcones function as bioisosteres of Combretastatin A-4 , a potent tubulin-binding agent. The furan ring mimics the trimethoxyphenyl ring of colchicine, fitting into the hydrophobic pocket of


-tubulin.
  • Mechanism: Binding inhibits tubulin polymerization

    
     Cell cycle arrest at G2/M phase 
    
    
    
    Apoptosis.
  • Selectivity: The

    
    -unsaturated ketone acts as a Michael acceptor, potentially forming covalent bonds with thiol groups (Cys239) near the colchicine binding site.
    
Fluorescent Probes

Due to their large Stokes shifts and sensitivity to polarity, dimethylamino-substituted furan ketones are utilized as "turn-on" probes for sensing:

  • Cellular Viscosity: Fluorescence intensity increases in viscous environments (e.g., mitochondrial membranes) due to the restriction of intramolecular rotation.

  • Thiol Detection: The Michael acceptor reactivity allows for the detection of glutathione (GSH) levels in cancer cells.

SAR_Logic Core Scaffold: Furan-CH=CH-C(=O)-Phenyl Sub_A Modification A: Furan Ring Core->Sub_A Sub_B Modification B: Enone Linker Core->Sub_B Sub_C Modification C: Phenyl Substituents Core->Sub_C Effect_A Improves Solubility & Reduces Steric Hindrance Sub_A->Effect_A Effect_B Covalent Binding (Cys) (Michael Acceptor) Sub_B->Effect_B Effect_C Tunes Potency & Fluorescence (EDG = Imaging, EWG = Cytotoxicity) Sub_C->Effect_C

Figure 3: Structure-Activity Relationship (SAR) logic for furan-phenyl ketones.

References

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

  • Photophysical behavior of chalcone derivatives: Insights and applications. ResearchGate. [Link]

  • Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Universidad Andrés Bello. [Link]

  • Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones. New Journal of Chemistry. [Link]

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones. Molecules (MDPI). [Link]

  • DFT calculations of the electronic absorption spectra and HOMO and LUMO. ResearchGate. [Link]

Sources

Unlocking the Therapeutic Potential of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry. Its unique electronic and steric properties often lead to favorable interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1][2] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The furan moiety can act as a bioisostere for a phenyl ring, offering advantages in terms of metabolic stability and pharmacokinetic profiles.[2] This guide focuses on the untapped potential of a specific furan-containing scaffold: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone . We will explore its synthetic accessibility and delve into its predicted biological activities based on evidence from closely related analogs, providing a comprehensive roadmap for researchers and drug development professionals.

Synthetic Strategy: A Versatile Approach to the Core Scaffold

The synthesis of 1-[4-(5-methyl-2-furyl)phenyl]ethanone can be efficiently achieved through a convergent strategy, primarily relying on a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.[5] An alternative, classical approach involves a Friedel-Crafts acylation.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The most plausible and versatile route involves the coupling of a furan building block with a substituted phenyl component. Specifically, the reaction would be between 2-bromo-5-methylfuran and (4-acetylphenyl)boronic acid .

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Suzuki Cross-Coupling cluster_product Product A 2-Bromo-5-methylfuran C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B (4-Acetylphenyl)boronic acid B->C D 1-[4-(5-Methyl-2-furyl)phenyl]ethanone C->D C-C Bond Formation

Figure 1: Proposed Suzuki cross-coupling synthesis of the target scaffold.

Detailed Experimental Protocol: Suzuki Cross-Coupling
  • Materials: 2-bromo-5-methylfuran, (4-acetylphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, and deionized water.

  • Procedure:

    • To a Schlenk flask under an inert nitrogen or argon atmosphere, add 2-bromo-5-methylfuran (1.0 mmol), (4-acetylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[6]

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[6]

    • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

    • Degas the reaction mixture by bubbling with nitrogen for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure 1-[4-(5-methyl-2-furyl)phenyl]ethanone.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive literature on analogous furan-containing compounds, the 1-[4-(5-methyl-2-furyl)phenyl]ethanone scaffold is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Potential

Furan derivatives are well-established antimicrobial agents.[7] The presence of the furan ring, often in conjunction with other aromatic systems, contributes to their ability to disrupt microbial processes.[8] Chalcones, which are α,β-unsaturated ketones and can be considered structural relatives of our target scaffold's precursors, have shown notable antibacterial activity.[9]

Hypothesized Mechanism of Action: The antimicrobial action of furan derivatives can be multifaceted. For some, like nitrofurans, it involves the enzymatic reduction of a nitro group to generate reactive intermediates that damage bacterial DNA and proteins.[2] For other furan-containing molecules, the mechanism may involve the inhibition of key bacterial enzymes or disruption of the cell membrane.[3] The lipophilicity conferred by the methyl and phenyl groups in our target scaffold may enhance its ability to penetrate bacterial cell walls.

Table 1: Antimicrobial Activity of Structurally Related Furan Derivatives

Compound/Derivative ClassTarget MicroorganismMIC (µg/mL)Reference
Furan-based chalconeEnterococcus faecalis100[10]
Furan-based chalconeCandida albicans100[10]
2,4-disubstituted furan derivativesStaphylococcus aureus & Escherichia coliNot specified, but active[8]
Furanone Derivative F131Methicillin-resistant S. aureus (MRSA)8-16[11]
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

  • Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), 96-well microtiter plates, and a solution of the test compound.

  • Procedure:

    • Prepare a stock solution of 1-[4-(5-methyl-2-furyl)phenyl]ethanone in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

    • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

The furan scaffold is present in numerous compounds with potent cytotoxic activity against various cancer cell lines.[12] Furan-containing chalcones, in particular, have been extensively studied as anticancer agents.[3][13] The fusion of a furan ring to a chalcone structure has been shown to significantly enhance antiproliferative activity.[3]

Hypothesized Mechanism of Action: Furan derivatives can induce cancer cell death through multiple pathways. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[7] Some furan-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[5] The planar structure of the 2-arylfuran moiety in our target scaffold could allow for intercalation into DNA or interaction with the active sites of various enzymes.

Anticancer_Pathway A 1-[4-(5-Methyl-2-furyl)phenyl]ethanone B Cancer Cell A->B Targets C Inhibition of Tubulin Polymerization B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Cell Death C->F D->F E->F

Figure 2: Potential anticancer mechanisms of the target scaffold.

Table 2: Cytotoxic Activity of Structurally Related Furan Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Furan-ring fused chalconeHL60 (Leukemia)17.2[12]
2'-Furoyloxy-4-methoxychalconeU-937 (Leukemia)0.2
Furan-based derivative 7MCF-7 (Breast Cancer)2.96[14]
Furan-based derivative 4MCF-7 (Breast Cancer)4.06[14]
Prenylated acetophenone dimerA2058 (Melanoma)0.38[15]
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials: Cancer cell lines (e.g., MCF-7, HeLa), complete cell culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-[4-(5-methyl-2-furyl)phenyl]ethanone for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Anti-inflammatory Potential

Furan derivatives have been identified as promising anti-inflammatory agents.[3][4] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways.[16] For instance, some furan-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[17]

Hypothesized Mechanism of Action: The anti-inflammatory activity of the target scaffold may be mediated through the inhibition of pro-inflammatory enzymes like COX-2 and the suppression of inflammatory signaling pathways such as NF-κB and MAPK.[18] Inhibition of these pathways would lead to a reduction in the production of inflammatory mediators like prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[18][19]

Table 3: Anti-inflammatory Activity of Structurally Related Compounds

Compound/Derivative ClassAssay/ModelKey FindingsReference
2-Arylbenzoxazole derivativeCarrageenan-induced rat paw edemaMore potent than diclofenac and celecoxib[20]
Benzofuran-heterocycle hybridLPS-stimulated RAW 264.7 cellsIC₅₀ = 52.23 µM for NO inhibition[18]
1,4-Benzoxazine derivativesIn vitro COX-2 inhibitionIC₅₀ = 0.57–0.72 µM[17]
Indomethacin analogueIn vitro COX-2 inhibitionIC₅₀ = 0.34 µM[17]
Detailed Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
  • Principle: This is a classic model of acute inflammation. The injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema (swelling), which can be quantified.[1][16][21][22][23]

  • Animals: Wistar or Sprague-Dawley rats.

  • Materials: Carrageenan solution (1% in saline), plethysmometer (for measuring paw volume), and the test compound.

  • Procedure:

    • Administer 1-[4-(5-methyl-2-furyl)phenyl]ethanone or a vehicle control to the rats via an appropriate route (e.g., oral or intraperitoneal). A standard anti-inflammatory drug like indomethacin should be used as a positive control.[21]

    • After a set time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.[21]

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 1-[4-(5-methyl-2-furyl)phenyl]ethanone are not available, we can extrapolate from related structures, particularly furan-containing chalcones and other furan-phenyl derivatives.

  • Role of the Furan Ring: The presence of the furan ring is often crucial for biological activity. Studies on furan-fused chalcones have shown that the furan moiety can significantly enhance antiproliferative activity compared to analogs lacking this ring.[3]

  • Substitution on the Furan Ring: The methyl group at the 5-position of the furan ring in our target scaffold is likely to influence its lipophilicity and steric profile, which can impact its binding to biological targets and its pharmacokinetic properties.

  • The Phenyl-Ethanone Moiety: The acetophenone group provides a key point for interaction with biological targets, potentially through hydrogen bonding or other polar interactions. The relative orientation of the furan and phenyl rings is also expected to be a critical determinant of activity.[3]

Future Perspectives and Conclusion

The 1-[4-(5-methyl-2-furyl)phenyl]ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via robust methods like the Suzuki coupling allows for the generation of a diverse library of analogs for comprehensive biological screening.

Future work should focus on:

  • Synthesis and Characterization: The first step is the actual synthesis and full characterization of the title compound.

  • In Vitro Screening: A broad in vitro screening against a panel of bacterial strains, cancer cell lines, and inflammatory markers (e.g., COX-1/COX-2 enzymes) is warranted.

  • SAR Studies: The synthesis and evaluation of a library of analogs with modifications at the methyl group on the furan ring, the ethanone side chain, and substituents on the phenyl ring will be crucial to establish a clear structure-activity relationship.

  • In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models of infection, cancer, and inflammation to assess their efficacy and safety profiles.

References

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Journal of Inflammation Research. [Link]

  • (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PMC. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (n.d.). PMC - NIH. [Link]

  • Antibacterial and Antibiofilm Efficacy of a Synthetic Nitrofuranyl Pyranopyrimidinone Derivative against Methicillin-Resistant Staphylococcus aureus. (n.d.). MDPI. [Link]

  • Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). PMC. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). PMC - NIH. [Link]

  • Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U-937 and HL. (2022). Digital CSIC. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (n.d.). PMC. [Link]

  • Cytotoxic prenylated acetophenone dimers from Acronychia pedunculata. (2012). PubMed. [Link]

  • Cytotoxicity of some azines of acetophenone derived mono-Mannich bases against Jurkat cells. (n.d.). PubMed. [Link]

  • Cytotoxicity of Some Azines of Acetophenone Derived Mono-Mannich Bases against Jurkat Cells. (n.d.). ResearchGate. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). PMC. [Link]

  • (PDF) Synthesis of chalcones with antiproliferative activity on the SH-SY5Y neuroblastoma cell line: Quantitative Structure–Activity Relationship Models. (2018). ResearchGate. [Link]

  • USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES Rafat M. Mohareb1*. (n.d.). [No Source Found]
  • Pharmacological activity of furan derivatives. (2024). WJPR. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI. [Link]

  • Overview of Antimicrobial Properties of Furan. (2022). Human Journals. [Link]

  • Recent Updates on Antimicrobial Effects of Furan Natural Deriv
  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. (n.d.). [No Source Found]
  • regioselective friedel-crafts acyl
  • Friedel–Crafts reaction. (n.d.). Wikipedia. [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. (n.d.). Bentham Science Publisher. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. [Link]

  • (PDF) Design, synthesis, anti-inflammatory evaluation and in silico molecular docking of novel furan-based derivatives with promising TNF-α inhibitory activity. (n.d.). ResearchGate. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PMC. [Link]

  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PMC. [Link]

  • 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (n.d.). PMC. [Link]

  • The Suzuki Reaction. (2014). UC Berkeley. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). PMC. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central. [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman. [Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of Unstable Furan-2-Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the Suzuki-Miyaura coupling of 5-methylfuran-2-boronic acid and 4-bromoacetophenone . This guide addresses the specific challenges of unstable heteroaryl boronic acids.

Abstract & Core Challenge

The coupling of 5-methylfuran-2-boronic acid with 4-bromoacetophenone presents a classic challenge in modern cross-coupling: protodeboronation . Unlike robust phenylboronic acids, 2-heteroaryl boronates (especially furans and pyrroles) are prone to rapid C-B bond cleavage in the presence of aqueous base, often faster than the desired transmetalation step.

Standard protocols (e.g., Pd(PPh


)

, Na

CO

, reflux) typically result in low yields (<30%) due to the formation of the deboronated byproduct (2-methylfuran) and homocoupling. This guide provides an Optimized Protocol utilizing a precatalyst system (XPhos Pd G3) that operates under mild conditions to outcompete decomposition pathways.

Mechanistic Insight: The "Race Against Time"

Success in this reaction depends on the kinetic competition between Transmetalation (


)  and Protodeboronation (

)
.
  • The Problem: Electron-rich heteroaryl boronates form stable "ate" complexes with hydroxide bases. These intermediates are highly susceptible to hydrolysis, releasing the heterocycle (protodeboronation) before they can transfer to the Palladium center.

  • The Solution:

    • Accelerate

      
      :  Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) which facilitate rapid transmetalation.
      
    • Suppress

      
      :  Lower the reaction temperature and control the pH using anhydrous bases (K
      
      
      
      PO
      
      
      ) with limited water.
Mechanistic Pathway Diagram

SuzukiMechanism Start Reagents: 4-Bromoacetophenone 5-Methylfuran-2-boronic acid OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd Pd(0) BaseStep Base Activation (Boronate Formation) Start->BaseStep Base (OH-) Decision Kinetic Competition OxAdd->Decision BaseStep->Decision TransMet Transmetalation (Rate Limiting Step) Decision->TransMet Fast Ligand (XPhos) High k(TM) Decomp SIDE REACTION: Protodeboronation (2-Methylfuran + Boric Acid) Decision->Decomp Slow Catalyst / High Temp High k(dec) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product Target Product: 1-(4-(5-methylfuran-2-yl)phenyl)ethanone RedElim->Product

Figure 1: Kinetic competition in the Suzuki-Miyaura cycle for unstable heteroaryl boronates.

Experimental Protocols

Method A: The "Gold Standard" (Recommended)

Designed for unstable boronates, ensuring >85% yield.

Reagents:

  • Substrate 1: 4-Bromoacetophenone (1.0 equiv, 1.0 mmol, 199 mg)

  • Substrate 2: 5-Methylfuran-2-boronic acid (1.5 equiv, 1.5 mmol, 189 mg)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 17 mg)

  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate, 2.0 equiv, 2.0 mmol, 424 mg)
  • Solvent: THF : Water (10:1 ratio, degassed) – 5 mL total.

Step-by-Step Procedure:

  • Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Charging: Add 4-bromoacetophenone, XPhos Pd G3, and K

    
    PO
    
    
    
    to the vial.
  • Boronic Acid Addition: Add 5-methylfuran-2-boronic acid. Note: If the boronic acid is old/dark, recrystallize or use 2.0 equiv.

  • Solvent: Add degassed THF (4.5 mL) and degassed Water (0.5 mL). Seal the vial with a septum cap.

  • Reaction: Stir vigorously at 40°C (oil bath temperature) for 2–4 hours.

    • Why 40°C? High enough to drive the reaction, low enough to prevent thermal deboronation.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The bromide spot (Rf ~0.6) should disappear.

  • Workup: Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL). Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (SiO

    
    , 0-10% EtOAc in Hexanes).
    
Method B: The "Traditional" Baseline (For Comparison)

Use only if XPhos Pd G3 is unavailable. Expect lower yields (30-50%).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous, 2.0 equiv)
  • Solvent: DME (Dimethoxyethane)

  • Conditions: Reflux (85°C) for 12 hours.

  • Risk:[1] High temperature and strong aqueous base will cause significant protodeboronation of the furan.

Data Presentation & Characterization

Expected Analytical Data

Product: 1-(4-(5-methylfuran-2-yl)phenyl)ethanone Formula: C


H

O

MW: 200.24 g/mol
TechniqueSignal Description (Predicted)Assignment
1H NMR (400 MHz, CDCl

)

7.96 (d, J=8.4 Hz, 2H)
Aryl H (ortho to C=O)

7.68 (d, J=8.4 Hz, 2H)
Aryl H (ortho to Furan)

6.72 (d, J=3.4 Hz, 1H)
Furan H-3

6.12 (dq, J=3.4, 1.0 Hz, 1H)
Furan H-4

2.60 (s, 3H)
Acetyl Methyl (-COCH

)

2.41 (s, 3H)
Furan Methyl (-CH

)
13C NMR (100 MHz, CDCl

)

197.4 (C=O), 152.1, 150.8, 135.5, 134.8, 128.9, 123.4, 108.5, 107.2, 26.6, 13.8
Carbon Backbone
MS (ESI) [M+H]

= 201.1
Positive Ion Mode

Troubleshooting & Optimization Workflow

If the "Gold Standard" protocol yields <50%, follow this decision logic to identify the failure mode.

OptimizationTree Start Low Yield (<50%) CheckSM Check Crude NMR: Is Bromide remaining? Start->CheckSM CheckDebor Is 2-Methylfuran present? (Deboronation) CheckSM->CheckDebor Yes (Incomplete Conv.) CatalystDeath Action 3: Degas Solvents Longer Check Argon Line CheckSM->CatalystDeath No (Complex Mix) Soln1 Action 1: Switch to Anhydrous Base (CsF or K3PO4 dry) Use Dioxane CheckDebor->Soln1 Yes (Major Byproduct) Soln2 Action 2: Increase Catalyst Loading (to 5 mol%) CheckDebor->Soln2 No (Stalled)

Figure 2: Troubleshooting decision tree for heteroaryl coupling failures.

Critical "Pro-Tips" for Success
  • Slow Addition: If deboronation persists, dissolve the boronic acid in THF and add it slowly (over 1 hour) to the reaction mixture via syringe pump. This keeps the concentration of the unstable boronate low relative to the catalyst.

  • Boronic Esters: If the acid is too unstable, convert it to the Pinacol Ester or MIDA Boronate first. These are significantly more stable towards hydrolysis.

  • Base Selection: Avoid hydroxide bases (NaOH, KOH). Carbonates (Na

    
    CO
    
    
    
    ) are better, but Phosphates (K
    
    
    PO
    
    
    ) are best for sensitive substrates.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Application Note: Strategic Functionalization of the Furan Core in 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the functionalization of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (referred to herein as Compound A ). This molecule represents a classic "push-pull" heteroaromatic system: the furan ring acts as the pi-excessive core, flanked by an electron-donating methyl group (C5) and an electron-withdrawing acetylphenyl moiety (C2).

The Core Challenge: Selective functionalization of the furan ring in Compound A requires navigating competing electronic effects. The furan ring is electron-rich, making it susceptible to Electrophilic Aromatic Substitution (EAS). However, the regioselectivity is dictated by the interplay between the activating methyl group and the deactivating aryl ketone.

Mechanistic Insight (The "Why"):

  • C2 Position: Occupied by 4-acetylphenyl (EWG via conjugation). Deactivates the adjacent C3 position.

  • C5 Position: Occupied by Methyl (EDG via hyperconjugation). Activates the adjacent C4 position.

visual_1: Reactivity Landscape

ReactivityMap Core 1-[4-(5-Methyl-2-furyl)phenyl]ethanone C4_Site C4 Position (Beta to Methyl) Core->C4_Site Activated by Methyl (EDG) Primary Target for EAS C3_Site C3 Position (Beta to Aryl) Core->C3_Site Deactivated by Aryl (EWG) Sterically Hindered Diene Furan Diene System ([4+2] Cycloaddition) Core->Diene Reversible DA Reaction Requires Reactive Dienophile Formylation Vilsmeier-Haack (Aldehyde insertion) C4_Site->Formylation Cycloadduct Oxanorbornene Derivatives Diene->Cycloadduct

Figure 1: Regioselectivity map indicating C4 as the kinetically favored site for electrophilic substitution due to the directing effects of the C5-methyl group.

Protocol A: C4-Selective Formylation (Vilsmeier-Haack)

Objective: Introduction of a formyl group (-CHO) at the C4 position. This serves as a "handle" for further derivatization (e.g., reductive amination, Wittig olefination).

Rationale: The Vilsmeier reagent (chloromethyliminium salt) is a weak electrophile.[1][2] It is highly sensitive to the electronic density of the substrate. The C4 position, activated by the methyl group, is sufficiently nucleophilic to attack the reagent, while the C3 position is deactivated by the electron-poor aryl ring.

Materials
  • Substrate: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (5.0 eq - excess acts as solvent)

  • Quench: Saturated Sodium Acetate (NaOAc) solution or 10% NaOH.

Step-by-Step Methodology
  • Reagent Formation (In Situ):

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C using an ice bath.

    • Add POCl₃ dropwise over 15 minutes. Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier complex (white precipitate may form).

    • Stir at 0°C for 30 minutes.

  • Substrate Addition:

    • Dissolve Compound A in a minimal amount of DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature (25°C).

    • Heat to 60°C for 2-4 hours. Note: Monitoring by TLC is essential. The aldehyde product is usually less polar than the starting material on Silica (Hexane/EtOAc).

  • Hydrolysis (Critical Step):

    • Cool the reaction mixture to 0°C.

    • Pour the mixture slowly into crushed ice containing NaOAc (buffered hydrolysis prevents acid-catalyzed ring opening of the furan).

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂). Gradient 0-20% EtOAc in Hexanes.

visual_2: Vilsmeier-Haack Workflow

VilsmeierWorkflow Start Start: Anhydrous DMF (0°C, Argon) Step1 Add POCl3 Dropwise (Form Vilsmeier Reagent) Start->Step1 Step2 Add Substrate in DMF (Maintain < 5°C) Step1->Step2 Step3 Heat to 60°C (EAS at C4 Position) Step2->Step3 Step4 Hydrolysis (Ice/NaOAc) (Convert Iminium to Aldehyde) Step3->Step4 End Isolate C4-Formyl Product Step4->End

Figure 2: Operational workflow for the C4-formylation of the furan ring, highlighting the critical hydrolysis step.

Protocol B: Diels-Alder Cycloaddition

Objective: Conversion of the aromatic furan into a bicyclic oxanorbornene framework. This increases the Fsp³ character of the molecule, a desirable trait in modern drug design to improve solubility and target engagement.

Rationale: While the aryl group at C2 adds steric bulk, the furan ring retains diene character. Using a highly reactive dienophile like N-Methylmaleimide or Maleic Anhydride drives the equilibrium toward the adduct.

Experimental Parameters
ParameterConditionNotes
Dienophile N-Methylmaleimide (1.5 eq)High reactivity; stable adducts.
Solvent Toluene or XyleneHigh boiling point required for activation energy.
Temperature Reflux (110°C - 140°C)Kinetic barrier of aromaticity disruption.
Catalyst None or AlCl₃ (10 mol%)Lewis acids can accelerate rate but may degrade furan.
Step-by-Step Methodology
  • Preparation:

    • Dissolve Compound A (1.0 mmol) and N-Methylmaleimide (1.5 mmol) in anhydrous Toluene (5 mL).

    • Add a stir bar and seal the tube (pressure vial recommended but not strictly necessary if refluxing).

  • Reaction:

    • Heat to reflux (oil bath at 120°C) for 12–24 hours.

    • Checkpoint: The reaction is reversible (Retro-Diels-Alder). Do not overheat for prolonged periods without monitoring.

  • Workup:

    • Cool to room temperature.[3] The adduct often precipitates out of non-polar solvents.

    • If precipitate forms: Filter and wash with cold Hexane.

    • If soluble: Concentrate in vacuo.

  • Purification:

    • Recrystallization from EtOH/Hexane is preferred over chromatography, as silica gel can sometimes catalyze the retro-reaction.

    • Stereochemistry: The exo adduct is typically the thermodynamic product, while endo is kinetic. Extended reflux favors exo.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Modes
  • Ring Opening (Oxidative):

    • Symptom:[2][4][5][6] Darkening of reaction mixture; loss of aromatic signals in NMR.

    • Cause: Presence of singlet oxygen or strong acids.

    • Fix: Degas all solvents with Argon. Use buffered hydrolysis (NaOAc) instead of strong acid.

  • No Reaction (Diels-Alder):

    • Symptom:[2][4][5] Recovery of starting material.

    • Cause: Steric hindrance of the C2-aryl group or high aromatic stability.

    • Fix: Switch to "High-Pressure" synthesis (10-15 kbar) if available, or use a Lewis Acid catalyst (e.g., Et₂AlCl) at lower temperatures (-78°C to 0°C).

  • Regio-scrambling (EAS):

    • Symptom:[2][4][5][6] Mixture of isomers.

    • Cause: Overheating or using unselective electrophiles (e.g., free Br₂).

    • Fix: Stick to Vilsmeier (soft electrophile) or use NBS at low temps for halogenation.

References

  • Kornilov, D.A. (2023).[7] "Kinetics of the Diels-Alder reaction of 2,5-dimethylfuran with N-phenylmaleimide: high hydrostatic pressure, temperature, and solvent effects." Russian Journal of Organic Chemistry, 59(9), 1217-1222.[7] Link

  • Adams, R.D., et al. (2019).[8] "Activation of Heteroaromatic C-H Bonds in Furan and 2,5-Dimethylfuran." Inorganic Chemistry, 58(9), 6008-6015.[8] Link

  • Vilsmeier, A., & Haack, A. (1927).[1][9] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. (Foundational Vilsmeier-Haack reference).[6] Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature." (General protocol verification). Link

Sources

Using 1-[4-(5-Methyl-2-furyl)phenyl]ethanone as a precursor for heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone in Heterocyclic Scaffold Assembly

Executive Summary

This guide details the synthetic utility of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (referred to herein as Compound 1 ). This biaryl ketone serves as a critical "hub" intermediate in medicinal chemistry, particularly for the development of antimicrobial and anti-inflammatory agents. Its structure combines a lipophilic 5-methylfuran moiety with a reactive acetyl handle, enabling the rapid assembly of diverse heterocyclic libraries including chalcones, pyrazolines, isoxazoles, and thiazoles .

Precursor Synthesis: The Foundation

Objective: Efficient preparation of Compound 1 via Palladium-catalyzed cross-coupling.

While Compound 1 may be commercially available, in-house synthesis is often required to ensure purity or to introduce isotopic labels. The most robust method is the Suzuki-Miyaura coupling .

Protocol A: Suzuki Coupling

Reagents: 4-Bromoacetophenone, 5-Methylfuran-2-boronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Charge: In a 250 mL round-bottom flask, combine 4-bromoacetophenone (10 mmol, 1.99 g) and 5-methylfuran-2-boronic acid (12 mmol, 1.51 g).

  • Solvent: Add 1,4-dioxane (40 mL) and water (10 mL). Degas by bubbling nitrogen for 15 minutes.

  • Catalyst: Add K₂CO₃ (30 mmol, 4.14 g) and Pd(dppf)Cl₂ (5 mol%, 0.36 g).

  • Reaction: Reflux at 90°C for 6–8 hours under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT, filter through Celite, and concentrate. Partition between water and ethyl acetate.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Expectation: 85–92%.

    • QC Check: ¹H NMR (CDCl₃) should show a sharp singlet at ~2.4 ppm (furan-CH₃) and a singlet at ~2.6 ppm (acetyl-CH₃).

Core Application: The Chalcone Hub

Objective: Synthesis of α,β-unsaturated ketones (Chalcones) via Claisen-Schmidt Condensation.

Chalcones are the primary divergence point. They serve as Michael acceptors for nucleophiles to build 5- and 6-membered rings.

Protocol B: Claisen-Schmidt Condensation

Reagents: Compound 1, Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde), NaOH, Ethanol.

  • Dissolution: Dissolve Compound 1 (5 mmol) and the substituted benzaldehyde (5 mmol) in Ethanol (20 mL).

  • Catalysis: Add 40% aqueous NaOH solution (2 mL) dropwise with vigorous stirring at room temperature.

  • Reaction: Stir for 6–12 hours. A precipitate typically forms as the reaction progresses.

  • Workup: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize excess base.

  • Isolation: Filter the solid precipitate, wash copiously with cold water, and dry.

  • Purification: Recrystallize from Ethanol/DMF.

Mechanism Insight: The base enolizes the acetyl group of Compound 1 , which then attacks the aldehyde carbonyl. Spontaneous dehydration follows, driven by the formation of a conjugated system extending from the furan to the distal phenyl ring.

Nitrogen Heterocycles: Pyrazolines & Isoxazoles

Objective: Cyclization of Chalcones into bioactive scaffolds.

Protocol C: Pyrazoline Synthesis

Reagents: Chalcone (from Protocol B), Hydrazine Hydrate, Glacial Acetic Acid.

  • Setup: Dissolve the Chalcone (2 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Hydrazine Hydrate (99%, 10 mmol, 5 equiv).

  • Reflux: Heat at reflux (118°C) for 8–10 hours.

  • Workup: Pour into ice-water. The product often precipitates as a solid.

  • Purification: Filter and recrystallize from Ethanol.

Note: Using Phenylhydrazine instead of hydrazine hydrate yields N-phenyl pyrazolines. The acetic acid acts as both solvent and catalyst, protonating the carbonyl oxygen to facilitate nucleophilic attack by hydrazine.

Protocol D: Isoxazole Synthesis

Reagents: Chalcone (from Protocol B), Hydroxylamine Hydrochloride, Sodium Acetate, Ethanol.

  • Mixture: Combine Chalcone (2 mmol), Hydroxylamine HCl (5 mmol), and Sodium Acetate (5 mmol) in Ethanol (15 mL).

  • Reflux: Reflux for 6–8 hours.

  • Workup: Concentrate solvent to 50% volume, pour into ice-water.

  • Isolation: Filter the precipitate.

Sulfur Heterocycles: Hantzsch Thiazole Synthesis

Objective: Direct conversion of the acetyl group into a thiazole ring.

This route bypasses the chalcone, using the acetyl group of Compound 1 directly.

Protocol E: Two-Step Thiazole Assembly

Step 1:


-Bromination 
  • Dissolve Compound 1 (5 mmol) in Glacial Acetic Acid (10 mL).

  • Add Bromine (

    
    , 5 mmol) dropwise at 0°C. Stir at RT for 2 hours.
    
  • Pour into ice-water, filter the

    
    -bromoacetophenone derivative. Caution: Lachyrmator.
    

Step 2: Cyclization

  • Dissolve the

    
    -bromo intermediate (2 mmol) in Ethanol (10 mL).
    
  • Add Thiourea (2.2 mmol).

  • Reflux for 2–4 hours.

  • Neutralize with aqueous ammonia to precipitate the free base thiazole.

Visual Workflow & Logic Map

The following diagram illustrates the divergent synthesis pathways starting from Compound 1.

G Precursor 4-Bromoacetophenone + 5-Methylfuran-2-boronic acid Comp1 Compound 1 (1-[4-(5-Methyl-2-furyl)phenyl]ethanone) Precursor->Comp1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Chalcone Chalcone (α,β-unsaturated ketone) Comp1->Chalcone Aldehyde, NaOH Claisen-Schmidt Bromo α-Bromo Intermediate Comp1->Bromo Br2, AcOH Bromination Pyrazoline Pyrazoline (Antimicrobial) Chalcone->Pyrazoline Hydrazine AcOH, Reflux Isoxazole Isoxazole (Anti-inflammatory) Chalcone->Isoxazole NH2OH·HCl NaOAc, Reflux Pyrimidine Pyrimidine (Antiviral) Chalcone->Pyrimidine Guanidine/Urea Base, Reflux Thiazole Thiazole (Antifungal) Bromo->Thiazole Thiourea EtOH, Reflux

Figure 1: Divergent synthesis map illustrating the transformation of Compound 1 into four distinct heterocyclic classes.

Quality Control & Troubleshooting

ParameterObservationTroubleshooting
TLC Monitoring Compound 1

~0.4 (Hex:EtOAc 4:1). Chalcones usually have higher

.
If reaction stalls, add 10% more catalyst or increase temp by 10°C.
Appearance Compound 1: White/Pale yellow solid.Chalcones: distinct Yellow/Orange.Pyrazolines: Pale yellow/Fluorescent.Darkening often indicates oxidation of the furan ring. Perform reactions under

.
¹H NMR (Key Signals) Furan-CH₃: Singlet ~2.40 ppm.Furan Protons: Two doublets ~6.1 & 6.7 ppm.Pyrazoline: ABX pattern for CH₂-CH chiral center (~3.1, 3.8, 5.3 ppm).Loss of furan signals indicates ring opening (Piancatelli rearrangement risk in strong acid).

References

  • Suzuki Coupling General Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Chalcone Synthesis: Kalirajan, R., et al. (2019). Synthesis and biological evaluation of some heterocyclic derivatives from chalcones. International Journal of Pharmaceutical Sciences and Research. Link

  • Pyrazoline Synthesis: Levai, A. (2002). Synthesis of 2-pyrazolines by the reactions of chalcones with hydrazines. Journal of Heterocyclic Chemistry, 39(1), 1-13. Link

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

  • Furan-Phenyl Scaffolds: Keasling, J. D., et al. (2012). Aldol Condensation Products of Furan-2-carboxaldehyde and Acetone. Journal of Organic Chemistry. Link

Sources

Grignard reaction protocols with 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Alkylation of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone via Grignard Protocols

Executive Summary & Strategic Context

This guide details the protocol for the chemoselective alkylation of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (referred to herein as Substrate-1 ) using Grignard reagents.

Substrate-1 represents a distinct challenge in medicinal chemistry synthesis: it pairs a robust electrophile (acetophenone ketone) with an acid-sensitive, electron-rich moiety (5-methylfuran). While the ketone is the intended reaction site, the furan ring dictates the operational parameters of the workup and purification. The 5-methyl substituent increases the electron density of the furan, rendering it highly susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization during standard Grignard quenching procedures.

Key Technical Advantages of this Protocol:

  • Green Solvent Utilization: Validates 2-Methyltetrahydrofuran (2-MeTHF) as a superior alternative to THF/Et₂O, offering higher reaction temperatures, improved phase separation, and enhanced stability of the organometallic species.

  • Furan Preservation: Implements a buffered quenching strategy to prevent pH-induced degradation of the heteroaromatic ring.

  • Scalability: Designed for seamless transition from milligram-scale discovery to gram-scale process development.

Pre-Reaction Planning & Safety

Chemical Causality Analysis
  • The Electrophile: The carbonyl carbon of the acetophenone is deactivated slightly by the conjugation with the phenyl-furan system. However, Grignard reagents are sufficiently nucleophilic to overcome this without Lewis acid activation.

  • The Nucleophile (R-MgX): The choice of halide (Cl, Br, I) affects reactivity. Bromides are the standard balance of reactivity and stability.

  • The Risk: The primary failure mode is not the reaction itself, but the workup . Exposure to strong mineral acids (HCl, H₂SO₄) will destroy the furan ring.

Reagent Preparation
  • Substrate-1: Must be dried under high vacuum for 2 hours to remove trace water, which quenches the Grignard.

  • Grignard Reagent: Titration is mandatory. Use salicylaldehyde phenylhydrazone or simple colorimetric titration (e.g., with menthol/phenanthroline) to establish precise molarity.

Optimized Experimental Protocol

Method A: High-Yield Addition in 2-MeTHF (Recommended)

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] Unlike THF, 2-MeTHF is immiscible with water, simplifying the workup and reducing emulsion formation.

Reagents:

  • Substrate-1 (1.0 equiv)

  • R-MgBr (1.2 – 1.5 equiv) [e.g., Methyl, Ethyl, Phenyl, or Vinyl Grignard]

  • Solvent: Anhydrous 2-MeTHF (preferred) or THF.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon (Ar) for 15 minutes.

  • Substrate Solvation: Dissolve Substrate-1 (10 mmol) in anhydrous 2-MeTHF (50 mL, 0.2 M concentration). Cool the solution to 0 °C using an ice/water bath.

    • Note: Cooling prevents uncontrolled exotherms and suppresses enolization side-reactions, though less critical for acetophenones than aliphatic ketones.

  • Grignard Addition: Transfer the titrated Grignard reagent (12-15 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.

    • Observation: A color change (often to dark yellow/orange) indicates the formation of the magnesium alkoxide intermediate.

  • Reaction Phase:

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (SiO₂) or HPLC. The starting ketone spot should disappear.

  • The "Soft" Quench (Critical):

    • Cool the mixture back to 0 °C.

    • Do NOT use HCl.

    • Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL). This buffers the pH to ~9, breaking the O-Mg bond without protonating the furan ring.

  • Workup:

    • Dilute with water (20 mL).

    • Separate phases.[1] If using 2-MeTHF, the organic layer will separate cleanly on top.

    • Extract the aqueous layer once with 2-MeTHF or EtOAc.

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄). Magnesium Sulfate (MgSO₄) is slightly acidic and should be avoided if the furan is ultra-sensitive.

  • Purification:

    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography. Pre-treat silica gel with 1% Triethylamine (Et₃N) in the eluent to neutralize acidic sites that could degrade the furan during separation.

Data Analysis & Troubleshooting

Solvent Performance Comparison
ParameterTHF (Standard)2-MeTHF (Optimized)Impact on Substrate-1
Water Miscibility High (100%)Low (14 g/100g )2-MeTHF allows direct phase separation; THF requires extraction solvents.
Boiling Point 66 °C80 °C2-MeTHF allows higher temp for sluggish sterically hindered Grignards.
Peroxide Stability LowHigh2-MeTHF is safer for long-term storage of furan intermediates.
Product Yield 82-88%90-95% Better solvation of the magnesium alkoxide intermediate.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Wet solvent/glassware quenched the Grignard.Flame dry glassware; re-titrate Grignard; increase equiv to 2.0.
Polymerization / Tar Acidic workup degraded the furan ring.Switch quench to Sat. NH₄Cl; add 1% Et₃N to column solvent.
Wurtz Coupling (R-R) Overheating during Grignard prep (if making in-house).Maintain T < 40°C during Grignard formation; use slow addition.
Tertiary Alcohol Dehydration Spontaneous elimination to styrene derivative.Store product at 4°C; avoid acidic CDCl₃ for NMR (filter through basic alumina).

Visualized Workflows (Graphviz)

Diagram 1: The Optimized Reaction Workflow

GrignardWorkflow Setup 1. Inert Setup (Ar/N2, Dry 2-MeTHF) Cooling 2. Cooling (0°C Bath) Setup->Cooling Addition 3. Controlled Addition (Dropwise R-MgX) Cooling->Addition Reaction 4. Reaction (0°C -> RT, 2-4h) Addition->Reaction Quench 5. Buffered Quench (Sat. NH4Cl - pH 9) Reaction->Quench Isolation 6. Isolation (Phase Sep -> Dry -> Conc) Quench->Isolation Quench->Isolation  Crucial: Avoid HCl Purification 7. Purification (Neut. Silica Column) Isolation->Purification

Caption: Step-by-step workflow emphasizing the critical buffered quench to preserve the furan moiety.

Diagram 2: Mechanistic Pathway & Chemoselectivity

Mechanism Substrate Substrate-1 (Ketone + Furan) Complex Tetrahedral Intermediate (Magnesium Alkoxide) Substrate->Complex  Nucleophilic Attack (C=O) Grignard R-MgX (Nucleophile) Grignard->Complex Product Target Tertiary Alcohol Complex->Product  Buffered Protonation (pH ~9) SideProduct Ring-Opened Degradation Complex->SideProduct  Acid Hydrolysis (pH < 4) QuenchReagent NH4Cl (aq)

Caption: Mechanistic pathway highlighting the divergence between successful product formation and acid-catalyzed degradation.

References

  • Ayok, D. F., et al. (2007).[2] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Reactions. Organic Process Research & Development.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Green Solvent for Grignard Reagent Preparation and Coupling. ChemSusChem.

  • Lipshutz, B. H., et al. (2018). Organometallics in Synthesis: A Manual. Wiley. (General reference for organometallic protocols).
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Ketones.

  • Smolecule. (2023). Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- Product Data. (Structural analog data).

Sources

Application Note: Strategic Synthesis and Characterization of Schiff Bases Derived from 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis, purification, and characterization of Schiff bases derived from 1-[4-(5-Methyl-2-furyl)phenyl]ethanone . These compounds represent a privileged scaffold in medicinal chemistry, combining the lipophilic, DNA-intercalating properties of the furan-phenyl biaryl system with the versatile reactivity of the azomethine (-C=N-) linkage.

While simple benzaldehyde Schiff bases are trivial to synthesize, acetophenone derivatives (ketimines) exhibit lower electrophilicity and higher steric hindrance. Consequently, this protocol emphasizes acid-catalyzed dehydration and water management to drive the equilibrium toward the product. Furthermore, as the starting ketone is often non-commercial, we provide a validated Suzuki-Miyaura cross-coupling protocol for its in-situ generation.

Key Applications
  • Antimicrobial Agents: Furan-substituted imines show potent activity against Gram-positive bacteria (e.g., S. aureus) [1, 2].

  • DNA Binding: The planar biaryl system facilitates intercalation into DNA base pairs [3].

  • Corrosion Inhibition: High electron density on the furan oxygen and imine nitrogen aids in metal surface adsorption.

Synthetic Strategy & Workflow

The synthesis is divided into two phases.[1][2][3] Phase 1 secures the ketone precursor via palladium-catalyzed coupling. Phase 2 involves the condensation of this ketone with primary amines to form the target Schiff bases.

Visual Workflow (Graphviz)

SynthesisWorkflow Start Start: 4-Bromoacetophenone Suzuki Phase 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Reflux) Start->Suzuki Boronic Reagent: 5-Methyl-2-furanboronic acid Boronic->Suzuki Ketone Intermediate: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Suzuki->Ketone Yield ~85% Condensation Phase 2: Condensation (EtOH, AcOH, Reflux 6-8h) Ketone->Condensation Amine Reagent: Primary Amine (R-NH2) Amine->Condensation SchiffBase Target: Furan-Phenyl Schiff Base Condensation->SchiffBase -H2O (Dehydration)

Figure 1: Step-wise synthetic pathway from commercial halides to the target furan-phenyl ketimine.

Phase 1: Precursor Synthesis (Suzuki Coupling)

Skip this section if you have already procured 1-[4-(5-Methyl-2-furyl)phenyl]ethanone.

Rationale: The furan ring is acid-sensitive. Constructing the biaryl core via Suzuki coupling under basic conditions preserves the furan moiety before subjecting it to the acidic conditions of Schiff base formation [4].

Materials
  • 4-Bromoacetophenone (1.0 eq)

  • 5-Methyl-2-furanboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Protocol
  • Inerting: Charge a 3-neck round-bottom flask (RBF) with 4-bromoacetophenone and 5-methyl-2-furanboronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly against a positive stream of

    
    .
    
  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product should appear as a highly UV-active spot.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Extract filtrate with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol to obtain pale yellow crystals.
    

Phase 2: Schiff Base Condensation

Core Challenge: Ketones (acetophenones) are less reactive than aldehydes due to the steric bulk of the methyl group and the electronic donation from the phenyl ring. Solution: We utilize Glacial Acetic Acid as a catalyst.[2][4][5] Stronger mineral acids (HCl) should be avoided to prevent polymerization of the furan ring.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water.

Mechanism Step1 1. Protonation of Carbonyl Oxygen (Activated Electrophile) Step2 2. Nucleophilic Attack by R-NH2 Step1->Step2 + R-NH2 Step3 3. Proton Transfer -> Carbinolamine Intermediate Step2->Step3 Step4 4. Acid-Catalyzed Dehydration (-H2O) Step3->Step4 + H+ Product Final Imine (C=N) Step4->Product

Figure 2: Acid-catalyzed mechanism for ketimine formation.

Protocol

Scale: 10 mmol basis.

  • Preparation: In a 100 mL RBF equipped with a reflux condenser, dissolve 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (2.0 g, 10 mmol) in Absolute Ethanol (30 mL).

  • Amine Addition: Add the stoichiometric amount (10 mmol) of the substituted aniline or primary amine.

    • Note: If using a hydrochloride salt of an amine, add an equimolar amount of Sodium Acetate to free the base.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid .

    • Critical Control Point: The pH should be approx. 4-5. Too acidic = amine protonation (deactivation); Too basic = poor carbonyl activation.

  • Reflux: Heat the mixture to reflux (78°C) for 6–10 hours .

    • Optimization: For stubborn amines (e.g., nitro-anilines), use a Dean-Stark trap with Toluene/Ethanol mix to physically remove water and drive equilibrium.

  • Monitoring: Monitor by TLC. The ketone spot (

    
    ) should disappear, replaced by a new spot (usually lower 
    
    
    
    for polar amines, higher for non-polar).
  • Isolation:

    • Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.

    • The Schiff base typically precipitates as a colored solid (Yellow/Orange/Brown).

  • Purification: Filter the solid, wash with cold water, and air dry. Recrystallize from hot Ethanol or Methanol .

Characterization Standards

To validate the structure, compare experimental data against these expected values.

Spectroscopic Data Table
TechniqueParameterExpected SignalInterpretation
FT-IR ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

1600 – 1625 cm⁻¹ Strong, sharp band confirming imine formation.
FT-IR

~1680 cm⁻¹Must be absent. Presence indicates unreacted ketone.
¹H-NMR Imine-Methyl

2.2 – 2.5 ppm (s, 3H)
The original acetyl methyl group shifts slightly upfield due to C=N anisotropy.
¹H-NMR Furan Protons

6.2 – 6.8 ppm (d)
Characteristic doublets for the furan ring protons.
¹H-NMR Amine NH₂~4.0 – 6.0 ppmMust be absent. Confirms condensation.
Mass Spec Molecular Ion[M+H]⁺Matches calculated molecular weight of the Schiff base.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oily Product Incomplete crystallization or impurities.Triturate the oil with cold diethyl ether or hexane to induce precipitation.
Low Yield Reversible reaction equilibrium.Use a Dean-Stark trap or add activated 4Å molecular sieves to the reaction flask to scavenge water.
Dark/Black Product Polymerization of furan ring.Acid concentration was too high. Reduce acetic acid or switch to milder conditions (Ethanol, no acid, longer time).

References

  • Chundawat, N. S., et al. (2014).[6][7] Synthesis and Characterization of Schiff's Bases. International Journal of Pharmacy and Pharmaceutical Science Research.[6] Link

  • Gadhawala, Z. M., & Doi, R. M. (2015). Synthesis, Characterization and Spectral Studies of Schiff Bases Derived from Acetophenone. World Journal of Pharmaceutical Research. Link

  • Vankateswarlu, et al. (2017). Pharmacological Activities of Schiff Bases and Their Derivatives. Biomedical Research. Link

  • Suzuki, A. (1999). Organoboron compounds in cross-coupling reactions. Journal of Organometallic Chemistry. (Standard reference for the Suzuki protocol described in Phase 1). Link

Sources

Troubleshooting & Optimization

Improving yield of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone in Pd-catalyzed coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SZK-FUR-005 Topic: Yield Optimization in Pd-Catalyzed Cross-Coupling of Electron-Rich Heterocycles Status: Resolved / Expert Guide Available

Executive Summary: The "Furan Problem"

User Query: "I am attempting to couple 4-bromoacetophenone with 5-methyl-2-furylboronic acid using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/Water), but yields are consistently low (<40%). The major byproduct is the protodeboronated furan (2-methylfuran). How can I improve this?"

Root Cause Analysis: The low yield is almost certainly driven by rapid protodeboronation of the 2-furylboronic acid species.

  • Electronic Factor: The 5-methyl group is electron-donating, making the furan ring highly electron-rich. This increases the rate of protonolysis of the C-B bond significantly faster than the rate of transmetallation to Palladium.

  • Base Sensitivity: Standard aqueous bases (like Na2CO3) accelerate this hydrolytic decomposition before the coupling can occur.

This guide provides three tiered solutions ranging from condition optimization to a fundamental strategic change in coupling partners.

Diagnostic Workflow

Before altering your entire synthesis, use this decision tree to identify the correct intervention level.

Troubleshooting Start Start: Low Yield (<40%) CheckSM Analyze Crude NMR: Is 4-bromoacetophenone remaining? Start->CheckSM YesSM Yes: Catalyst/Cycle Issue CheckSM->YesSM SM Recovered NoSM No: Electrophile Consumed CheckSM->NoSM SM Gone CheckByprod Check for Byproducts: Is 2-methylfuran present? YesSM->CheckByprod Protodeb Diagnosis: Protodeboronation (Nucleophile decomposition) CheckByprod->Protodeb High HomoC Diagnosis: Homocoupling (Oxidative issue) CheckByprod->HomoC Biaryl formed Sol1 Solution 1: Anhydrous Conditions (Protocol A) Protodeb->Sol1 Quick Fix Sol2 Solution 2: MIDA Boronate (Protocol B) Protodeb->Sol2 Advanced Fix Sol3 Solution 3: Reverse Coupling (Protocol C - RECOMMENDED) Protodeb->Sol3 Strategic Fix

Figure 1: Troubleshooting logic for heteroaryl Suzuki couplings.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the competition between the productive cycle and the destructive pathway.

The Destructive Pathway (Protodeboronation): Heteroaryl boronic acids, particularly those with heteroatoms alpha to the boron (like 2-furyl, 2-pyridyl), are unstable. The mechanism often involves the formation of a boronate "ate" complex which, instead of transmetallating to Pd, undergoes ipso-protonation by water.

The Competition:




Since


 for 5-methyl-2-furylboronic acid is exceptionally high, we must either increase 

(better catalyst) or decrease

(anhydrous conditions).
Strategic Solutions & Protocols
Strategy A: The "Reverse Coupling" (Highly Recommended)

Why: Instead of fighting the instability of the furan boronic acid, switch the roles.

  • Old Couple: 4-Bromoacetophenone (Stable) + 5-Methyl-2-furylboronic acid (Unstable ).

  • New Couple: 4-Acetylphenylboronic acid (Stable ) + 2-Bromo-5-methylfuran (Stable).

Aryl boronic acids are orders of magnitude more stable towards protodeboronation than 2-heteroaryl boronic acids. This single change often boosts yields from 40% to >85%.

Protocol C: Reverse Coupling Methodology

  • Reagents:

    • 2-Bromo-5-methylfuran (1.0 equiv)

    • 4-Acetylphenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl2·DCM (3 mol%)

    • K2CO3 (2.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Charge a reaction vial with the boronic acid, bromide, and base.

    • Add solvent and degas by sparging with Argon for 10 mins (Critical to prevent homocoupling).

    • Add Pd catalyst under positive Argon pressure.

    • Heat to 80°C for 4-6 hours.

    • Note: 2-Bromo-5-methylfuran is volatile; ensure the vessel is sealed tight.

Strategy B: The "Slow Release" (MIDA Boronates)

Why: If you must use the furan as the nucleophile (e.g., if the bromide is unavailable), use a MIDA boronate. The MIDA ligand protects the boron atom, releasing the active boronic acid slowly.[1][2] This keeps the concentration of the free acid low, minimizing decomposition while maintaining enough for the catalyst.

Protocol B: MIDA Boronate Coupling

  • Reagents:

    • 4-Bromoacetophenone (1.0 equiv)

    • 5-Methyl-2-furyl MIDA boronate (1.5 equiv)

    • Pd(OAc)2 (2 mol%)

    • XPhos (4 mol%) — Buchwald ligands accelerate transmetallation.

    • K3PO4 (3.0 equiv)

    • Solvent: THF : Water (10:1)

  • Procedure:

    • Combine aryl bromide, MIDA boronate, Pd(OAc)2, XPhos, and K3PO4.

    • Add THF/Water mixture.

    • Heat at 60°C. The water slowly hydrolyzes the MIDA ester, releasing the active species.

Comparative Data: Yield Expectations
VariableStandard ConditionsAnhydrous (Protocol A)MIDA "Slow Release" (Protocol B)Reverse Coupling (Protocol C)
Nucleophile 5-Me-2-Furyl-B(OH)25-Me-2-Furyl-Bpin5-Me-2-Furyl-MIDA4-Acetylphenyl-B(OH)2
Electrophile 4-Bromoacetophenone4-Bromoacetophenone4-Bromoacetophenone2-Bromo-5-methylfuran
Base/Solvent Na2CO3 / DME:H2OTMSOK / THFK3PO4 / THF:H2OK2CO3 / Dioxane:H2O
Major Issue ProtodeboronationSolubilityCost of ReagentsNone
Typical Yield 30-45%55-65%75-85%88-95%
FAQ: Common Pitfalls

Q: Can I just use excess boronic acid to compensate for decomposition? A: Generally, no. Adding 2-3 equivalents often leads to "catalyst poisoning" where the furan ring coordinates to the Palladium, shutting down the cycle. It also makes purification difficult due to the formation of homocoupled byproducts.

Q: Why do you recommend XPhos for the MIDA route? A: XPhos forms a monolithic Pd(0) species that is highly active for transmetallation. In systems where the nucleophile is unstable, you need the transmetallation step to be as fast as possible to "capture" the boronic acid before it decomposes.

Q: My product is turning black upon isolation. Why? A: Furans are acid-sensitive. If you are using silica gel chromatography, the acidity of the silica might be degrading your product. Tip: Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize it before loading your sample.

References
  • Protodeboronation Mechanism: Cox, P. A., et al. (2017). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 139(37), 13156–13165.

  • MIDA Boronate Strategy: Gillis, E. P., & Burke, M. D. (2007).[3] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. [3]

  • Anhydrous Coupling (TMSOK): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable nucleophiles." Journal of the American Chemical Society, 132(40), 14073-14075.

  • General Review of Heteroaryl Couplings: Billingsley, K. L., & Buchwald, S. L. (2007). "An improved system for the palladium-catalyzed cross-coupling of heteroaryl halides with arylboronic acids." Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Preventing furan ring opening during acidic workup of acetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan-Acetophenone Stability

Ticket ID: #FUR-ACP-001 Topic: . Status: Open Priority: Critical (Yield Loss / Tar Formation)

Module 1: Diagnosis (The "Why")

User Issue: "I synthesized a furan-substituted acetophenone via Friedel-Crafts. Upon quenching with 1M HCl, the reaction mixture turned from yellow to black tar. TLC shows baseline streaks."

Root Cause Analysis: You are experiencing acid-catalyzed hydrolytic ring opening . While the acetyl group on the furan ring (an electron-withdrawing group) provides some stability compared to alkyl-furans, the ring remains susceptible to protonation in aqueous acidic media, especially if the local concentration of acid is high or the temperature is uncontrolled.

The Mechanism of Failure: The furan ring acts as a masked enol ether. In the presence of strong acid (


) and water, it undergoes the reverse Paal-Knorr reaction, opening into a reactive 1,4-dicarbonyl species (keto-aldehyde). This species rapidly polymerizes (aldol-type condensations) to form the "black tar" you observed.

Visualizing the Failure Pathway:

FuranRingOpening Furan Furan-Acetophenone (Stable) Protonation C2/C5 Protonation (Rate Limiting) Furan->Protonation + H+ (Strong Acid) Hydration Nucleophilic Attack (H2O adds) Protonation->Hydration + H2O RingOpen Ring Opening (Hemiacetal Collapse) Hydration->RingOpen Tautomerization Dicarbonyl 1,4-Dicarbonyl (Reactive Species) RingOpen->Dicarbonyl Irreversible Tar Polymerization/Tar (Final State) Dicarbonyl->Tar Aldol Condensation

Figure 1: The acid-catalyzed decomposition pathway of furan derivatives. Protonation at the alpha-position is the critical failure point.

Module 2: Triage (Immediate Solutions)

Stop doing this immediately:

  • Do NOT use strong mineral acids (HCl, H2SO4) for quenching, even if the literature suggests it for benzene derivatives.

  • Do NOT heat the aqueous layer. Heat accelerates the hydrolytic opening exponentially.

  • Do NOT use standard silica gel for purification without modification (Standard silica is acidic, pH ~4-5).

The "Safe Zone" Parameters:

ParameterCritical LimitRecommended TargetWhy?
pH < 3.05.0 – 7.5 Below pH 3, protonation rate exceeds recovery rate.
Temperature > 25°C0°C – 5°C Low temp kinetically inhibits ring opening.
Quench Agent HCl, H2SO4NH4Cl, Phosphate Buffer Buffers prevent local "hot spots" of acidity.
Solvent ProtophilicNon-protic (DCM/Et2O) Rapid extraction removes product from the acid phase.

Module 3: Prevention Protocols (SOPs)

Protocol A: The "Cold Buffer" Quench (General Use)

Use this for Grignard, Aldol, or general anion quenching.

Reagents:

  • Saturated Ammonium Chloride (

    
    ) solution (Pre-chilled to 0°C).
    
  • 0.5 M Sodium Phosphate Monobasic (

    
    ) (Optional, for stricter pH 6 control).
    

Workflow:

  • Cool: Place the reaction vessel in an ice/salt bath (-5°C).

  • Dilute: Dilute the reaction mixture with 2-3 volumes of diethyl ether or DCM. Reason: This keeps the organic product solubilized and ready to partition away from the aqueous acid immediately.

  • Quench: Add the cold saturated

    
     dropwise with vigorous stirring.
    
    • Note: If the reaction is very basic,

      
       releases ammonia. Ensure good ventilation.
      
  • Partition: Immediately transfer to a separatory funnel. Separate layers.

  • Wash: Wash the organic layer once with water, then once with saturated Sodium Bicarbonate (

    
    ) to ensure trace acid removal.
    
  • Dry: Dry over

    
     (Sodium Sulfate) and concentrate without heating above 30°C.
    
Protocol B: The "Lewis Acid" Quench (Friedel-Crafts Specific)

Use this when quenching Aluminum Chloride (


) or Tin Chloride (

). These generate HCl upon contact with water, creating a "flash acidic" environment.

The Rochelle Salt Method (Preferred):

  • Prepare: A 20% w/v solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Quench: Pour the reaction mixture slowly into the stirring Rochelle Salt solution containing crushed ice.

    • Mechanism:[1][2][3][4] Tartrate chelates the Aluminum ions, preventing the formation of aluminum hydroxide emulsions and buffering the HCl generation.

  • Extract: Extract immediately with Ethyl Acetate or Ether.

The "Reverse Quench" (Alternative):

  • Prepare: A slurry of ice and Sodium Acetate (buffer).

  • Transfer: Cannulate or slowly pour the reaction mixture into the ice slurry.

    • Why: This ensures the furan never sees an excess of acid; the acid is neutralized the moment it hits the buffer.

Protocol C: Purification on Deactivated Silica

Standard silica gel has acidic silanol groups (Si-OH) that can degrade furan rings during column chromatography.

Deactivation Steps:

  • Slurry: Prepare the silica slurry using your starting eluent (e.g., Hexanes/EtOAc).[2]

  • Add Base: Add 1% to 2% Triethylamine (TEA) to the slurry.

  • Pack: Pour the column.

  • Flush: Flush the column with 2 column volumes of the eluent containing the TEA.

  • Run: Load your sample and run the column. You can maintain 0.5% TEA in the mobile phase if the compound is highly sensitive, though the pre-flush is usually sufficient.

Module 4: Decision Matrix

Use this flowchart to select the correct workup for your specific reaction conditions.

WorkupSelection Start Reaction Complete ReagentCheck What was the primary reagent? Start->ReagentCheck LewisAcid Lewis Acid (AlCl3, BF3, SnCl4) ReagentCheck->LewisAcid StrongBase Strong Base (LDA, NaH, Grignard) ReagentCheck->StrongBase Rochelle Protocol B: Rochelle Salt Quench LewisAcid->Rochelle High Metal Content NH4Cl Protocol A: Cold NH4Cl Quench StrongBase->NH4Cl High Basicity Purify Purification Required? Rochelle->Purify NH4Cl->Purify Deactivated Protocol C: 1% Et3N Deactivated Silica Purify->Deactivated Always

Figure 2: Decision tree for selecting the appropriate workup protocol based on reaction reagents.

Module 5: FAQs

Q: Can I use Sodium Hydroxide (NaOH) to neutralize the acid instead? A: Risky. While NaOH neutralizes acid, acetophenone derivatives have acidic alpha-protons (


). Strong bases can induce enolate formation, leading to self-condensation (Aldol) or polymerization, especially since furan rings are electron-rich and prone to oxidation in basic media. Stick to weak bases like Bicarbonate or buffers.

Q: My product is an oil that retains solvent. Can I heat it under vacuum to dry it? A: Caution advised. Furan derivatives can be thermally unstable, especially if trace acid remains. Do not exceed 40°C. If you must remove high-boiling solvents, use a high-vacuum line at ambient temperature rather than heating.

Q: Does the position of the acetyl group matter (2-acetyl vs 3-acetyl)? A: Yes. 2-acetylfuran is generally more stable than 3-acetylfuran. The oxygen in the furan ring stabilizes the positive charge at the 2-position during electrophilic attack, but the electron-withdrawing acetyl group at C2 deactivates the ring slightly more effectively against acid protonation than at C3. However, both require the protocols above.

References

  • Mechanism of Furan Hydrolysis

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1][3][5]

    • Source:J. Phys. Chem. A (via ACS/Scite).
    • Context: Defines the rate-limiting step as protonation at the C-alpha position.[1][3][5]

    • URL:[Link]

  • Silica Deactivation

    • Title: Tips for Flash Column Chrom
    • Source: University of Rochester, Department of Chemistry.
    • Context: Standard protocol for deactivating silica with Triethylamine for acid-sensitive compounds.
    • URL:[Link]

  • Lewis Acid Quenching (Rochelle Salt)

    • Title: Potassium Sodium Tartr
    • Source:Organic Chemistry Portal / Fieser & Fieser.
    • Context: Method for breaking aluminum emulsions without using strong acid.
    • URL:[Link]

  • 2-Acetylfuran Properties

    • Title: 2-Acetylfuran Compound Summary.
    • Source: PubChem / NIH.
    • Context: Physical properties and stability data.[6][7][8][9][10]

    • URL:[Link]

Sources

Troubleshooting low conversion rates in 1-[4-(5-Methyl-2-furyl)phenyl]ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. This resource provides in-depth, experience-driven advice to navigate the complexities of this synthesis, ensuring higher yields and purity.

Introduction to Synthetic Strategies

The synthesis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, a biaryl ketone, can be approached through several synthetic routes. The most common and effective methods include palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Negishi) and Friedel-Crafts acylation. Each method presents a unique set of challenges and optimization parameters. This guide will address specific issues you may encounter with these approaches in a question-and-answer format.

Troubleshooting Guide & FAQs

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of the C-C bond between the phenyl and furan rings.[1] However, achieving high conversion rates can be challenging.

Question 1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction to synthesize 1-[4-(5-Methyl-2-furyl)phenyl]ethanone. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura coupling are a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[2][3] The primary suspects are often the catalyst system, reagent quality, and reaction environment.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation.[4]

    • Troubleshooting:

      • Ensure all solvents are thoroughly degassed by methods such as sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.

      • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4][5] This is often exacerbated by elevated temperatures and the presence of water.

    • Troubleshooting:

      • Use fresh, high-purity boronic acid or a more stable boronic ester derivative like a pinacol ester.[4]

      • Store boronic acids and esters under anhydrous and inert conditions.

      • Add the boronic acid to the reaction mixture just before heating.

  • Improper Base Selection or Quality: The choice and quality of the base are critical for the transmetalation step.[6]

    • Troubleshooting:

      • Use a finely powdered and anhydrous base to ensure good solubility and reactivity. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3]

      • Screen different bases to find the optimal one for your specific substrate combination.

  • Sub-optimal Ligand Choice: The ligand stabilizes the palladium catalyst and influences its reactivity.

    • Troubleshooting:

      • For coupling with an aryl chloride, a more electron-rich and sterically demanding ligand (e.g., a Buchwald ligand like SPhos or XPhos) may be necessary compared to what is needed for an aryl bromide or iodide.[2][7]

      • Screen a panel of ligands to identify the most effective one for your system.

Experimental Protocol: Ligand and Base Screening for Suzuki-Miyaura Coupling

  • Set up a parallel reaction array with identical amounts of your aryl halide, boronic acid/ester, and palladium source.

  • To each reaction vessel, add a different combination of ligand and base.

  • Degas each vessel thoroughly and place it under an inert atmosphere.

  • Run the reactions at your standard temperature and monitor by TLC or LC-MS at regular intervals.

  • Compare the conversion rates to identify the optimal ligand-base combination.

Question 2: My Stille coupling reaction is giving me a complex mixture of products, including a significant amount of homocoupled byproduct. How can I improve the selectivity for my desired biaryl ketone?

Answer:

Homocoupling of the organostannane reagent is a well-known side reaction in Stille couplings.[8][9] This occurs when two organostannane molecules couple with each other. Several factors can promote this unwanted reaction.

Potential Causes & Solutions:

  • Reaction Kinetics: If the transmetalation step is slow, the oxidative addition of the aryl halide to the Pd(0) catalyst may be followed by a reaction with another organostannane molecule.

    • Troubleshooting:

      • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the transmetalation step.[10]

      • Solvent: Use a polar aprotic solvent like DMF or NMP to facilitate the reaction.

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature carefully.

  • Catalyst System: The choice of palladium source and ligand can influence the relative rates of cross-coupling and homocoupling.

    • Troubleshooting:

      • Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) source like PdCl₂(PPh₃)₂ with a reducing agent.

      • Electron-rich and sterically bulky phosphine ligands can sometimes suppress homocoupling.

  • Purity of Reagents: Impurities in the organostannane reagent can sometimes lead to side reactions.

    • Troubleshooting:

      • Ensure your organostannane is pure and free from residual reagents used in its preparation.

      • Purify the organostannane by distillation or chromatography if necessary.

Data Presentation: Effect of Additives on Stille Coupling

AdditiveTemperature (°C)Time (h)Conversion to Desired Product (%)Homocoupling Byproduct (%)
None80124530
CuI (0.1 eq)80885<5
LiCl (2.0 eq)80106020

Question 3: I'm attempting a Negishi coupling, but the reaction is sluggish and stalls before completion. What could be the issue?

Answer:

Negishi couplings are known for their high functional group tolerance due to the reactivity of organozinc reagents.[7][11] However, catalyst deactivation and issues with the organozinc reagent can lead to incomplete reactions.

Potential Causes & Solutions:

  • Catalyst Deactivation: Heteroatoms in the furan ring can coordinate to the palladium center, leading to catalyst deactivation.[7] Additionally, the formation of palladium-zinc complexes can inhibit the catalytic cycle.[12][13]

    • Troubleshooting:

      • Ligand Selection: Use ligands that can prevent strong coordination of the heteroatom to the palladium, such as bulky biaryl phosphine ligands.[7]

      • Additives: The addition of lithium salts (e.g., LiBr or LiCl) can sometimes counteract the formation of inhibitory Pd-Zn complexes.[12]

  • Organozinc Reagent Quality: The preparation and handling of organozinc reagents are crucial. They are sensitive to air and moisture.

    • Troubleshooting:

      • Prepare the organozinc reagent in situ and use it immediately.[14]

      • Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.

      • Use recently developed solid, salt-stabilized organozinc reagents which are less sensitive to air and moisture.[7]

  • Reaction Temperature: While many Negishi couplings can proceed at room temperature, some less reactive substrates may require heating.

    • Troubleshooting:

      • Gradually increase the reaction temperature and monitor the progress. Be aware that higher temperatures can also lead to catalyst degradation.[15]

Visualization: Troubleshooting Workflow for Low-Yield Cross-Coupling

G start Low Conversion Rate reagent_check Check Reagent Quality (Aryl Halide, Organometallic) start->reagent_check Start Here reagent_check->reagent_check catalyst_check Evaluate Catalyst System (Pd Source, Ligand) reagent_check->catalyst_check Reagents OK catalyst_check->catalyst_check conditions_check Optimize Reaction Conditions (Solvent, Base, Temperature) catalyst_check->conditions_check Catalyst System OK conditions_check->conditions_check success Improved Yield conditions_check->success Optimization Successful

Caption: A logical workflow for initial troubleshooting of low-yield cross-coupling reactions.

Part 2: Friedel-Crafts Acylation

Friedel-Crafts acylation offers a more direct route to the target molecule by acylating a pre-formed 2-(4-acetylphenyl)-5-methylfuran or acylating 2-methyl-5-phenylfuran. However, the furan ring's sensitivity to strong acids presents a significant challenge.

Question 4: I am observing significant polymerization and low yields during the Friedel-Crafts acylation of my furan-containing substrate. How can I mitigate this?

Answer:

Furan is an electron-rich heterocycle that is prone to polymerization under strongly acidic conditions, which are typical for classical Friedel-Crafts reactions using Lewis acids like AlCl₃.[16]

Potential Causes & Solutions:

  • Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can cause decomposition and polymerization of the furan ring.[16][17]

    • Troubleshooting:

      • Milder Lewis Acids: Employ milder Lewis acids such as SnCl₄, ZnCl₂, or BF₃·OEt₂.[16][17]

      • Stoichiometry: Use a stoichiometric amount of the Lewis acid, as catalytic amounts may not be sufficient.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization.

    • Troubleshooting:

      • Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity.

  • Acylating Agent: The choice of acylating agent can influence the reaction's success.

    • Troubleshooting:

      • Using an acid anhydride instead of an acyl chloride can sometimes lead to cleaner reactions, although it may require a different catalyst system.[17]

Experimental Protocol: Mild Friedel-Crafts Acylation of a Furan Derivative

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend the Lewis acid (e.g., SnCl₄, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 eq) dropwise to the cooled suspension.

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Add a solution of the furan-containing substrate (1.0 eq) in the anhydrous solvent dropwise, maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.

  • Proceed with standard aqueous workup and purification.

Visualization: Friedel-Crafts Acylation Mechanism and Polymerization Side Reaction

G cluster_desired Desired Acylation Pathway cluster_side Undesired Polymerization Acyl_Chloride R-COCl Acylium_Ion R-CO⁺ (Acylium Ion) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Furan Furan Substrate Intermediate Sigma Complex Furan->Intermediate + R-CO⁺ Furan_Protonated Protonated Furan Furan->Furan_Protonated + H⁺ (from trace acid) Product Acylated Furan Intermediate->Product - H⁺ Polymer Polymerization Furan_Protonated->Polymer + Furan

Sources

Removing palladium catalyst residues from 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Researchers, scientists, and drug development professionals Topic: Removing palladium catalyst residues from 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

This guide provides in-depth technical assistance for the purification of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, focusing on the critical step of removing residual palladium catalysts. This information is designed to help you troubleshoot common issues and select the most effective purification strategy for your specific experimental needs.

Troubleshooting Guide: Common Issues in Palladium Removal

This section addresses specific challenges you may encounter during the purification process.

Question: I've performed a standard workup, but my ICP-MS analysis still shows high levels of palladium contamination. What's going wrong?

Answer:

This is a common issue. Standard aqueous workups are often insufficient for removing all forms of palladium, especially when dealing with homogeneous catalysts which can lead to soluble palladium species in your organic layer.[1] Here’s a breakdown of potential causes and solutions:

  • Palladium State: The physical state of the palladium is crucial. Heterogeneous catalysts like palladium on carbon (Pd/C) can often be removed by simple filtration. However, homogeneous catalysts can break down into soluble or colloidal forms that will pass through standard filters.[1][2]

  • Ineffective Filtration: If you are using a heterogeneous catalyst, fine particles may be passing through your filter paper. Consider using a finer porosity filter, a membrane filter (e.g., 0.45 µm PTFE), or filtration through a pad of Celite® to trap these fine particles.[1][2]

  • Ligand Effects: The ligands used in your cross-coupling reaction can form stable, soluble complexes with palladium, making them difficult to remove by simple extraction.

Recommended Actions:

  • Identify the Palladium Species: First, determine if you are dealing with a heterogeneous or homogeneous catalyst. This will dictate your primary removal strategy.

  • Optimize Filtration: For heterogeneous catalysts, improve your filtration technique. A well-packed Celite® pad is often very effective.[2]

  • Employ a Scavenger: For soluble palladium, you will need to use a scavenger that selectively binds to the metal, allowing it to be filtered off.

Question: I tried using a palladium scavenger, but the efficiency is low. How can I improve its performance?

Answer:

Several factors can influence the effectiveness of a palladium scavenger. Here’s a systematic approach to troubleshooting:

  • Incorrect Scavenger Choice: Not all scavengers are created equal. Their effectiveness depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[1] Thiol-based scavengers, for example, are generally very effective for Pd(II).[1][3]

  • Insufficient Loading or Time: Scavenging is a chemical reaction. Ensure you are using a sufficient excess of the scavenger (manufacturers often recommend starting with 4-5 equivalents) and allowing enough time for the reaction to complete (this can range from 1 to 24 hours).[1][4][5]

  • Poor Mixing: The scavenger is a solid support, so efficient mixing is critical to ensure maximum contact with the palladium species in your solution.

  • Solvent Incompatibility: The scavenger must be compatible with your solvent system to be effective.[1][3]

Recommended Actions:

  • Scavenger Screening: If possible, screen a small panel of different scavengers (e.g., thiol-based, amine-based, triaminetetraacetic acid-based) to find the most effective one for your specific compound and reaction conditions.[1][3]

  • Optimize Conditions: Increase the equivalents of the scavenger, extend the reaction time, or gently heat the mixture (if your compound is stable) to improve scavenging efficiency.

  • Consider a Different Format: Some scavengers are available in pre-packed cartridges for flow-through purification, which can be highly efficient.[4][6]

Question: My compound, 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, seems to be degrading during the purification process. What could be causing this?

Answer:

The furan moiety in your compound can be sensitive to certain conditions, leading to degradation. Here are some potential causes and preventative measures:

  • Acidic Conditions: Furans can be unstable in the presence of strong acids. Avoid acidic workups or scavengers that can create an acidic environment.

  • Oxidation: The furan ring can be susceptible to oxidation. Ensure your solvents are degassed and the purification is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Prolonged Heating: Extended heating during scavenging can lead to thermal decomposition. Try to perform the scavenging at room temperature if possible, or for the shortest duration necessary at elevated temperatures.

Recommended Actions:

  • pH Neutrality: Maintain neutral pH throughout the purification process.

  • Inert Atmosphere: Handle your compound under an inert atmosphere to minimize oxidation.

  • Optimize Temperature and Time: Start with room temperature scavenging and monitor the reaction. Only use heat if necessary and for a minimal amount of time.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about palladium removal.

What are the most common methods for removing palladium catalyst residues?

The most common methods can be broadly categorized as:

  • Filtration: Effective for heterogeneous catalysts like Pd/C. Often enhanced by using a filter aid like Celite®.[2]

  • Adsorption: Using solid-supported scavengers that chemically bind to the palladium. This is a very common and effective method for both homogeneous and heterogeneous catalyst residues.[7] Activated carbon is also a widely used adsorbent.[8][9]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2][10] This is often less efficient for removing all palladium species.

  • Precipitation: In some cases, palladium can be precipitated out of solution by adding a specific agent, followed by filtration.[11]

  • Chromatography: Column chromatography can be effective but may not be practical for large-scale purifications.[2]

How do I choose the best palladium scavenger for 1-[4-(5-Methyl-2-furyl)phenyl]ethanone?

The choice of scavenger will depend on the specific palladium catalyst and ligands used in your synthesis. However, here are some general guidelines:

  • Thiol-Based Scavengers: Scavengers like SiliaMetS® Thiol and QuadraSil™ MP are often a good starting point as they have a high affinity for palladium in various oxidation states.[3][4][12]

  • DMT Scavengers: Dimercaptotriazine (DMT) functionalized silica is particularly effective for hindered palladium complexes.[3][13]

  • Consider the Functional Groups on Your Molecule: Your target molecule contains a ketone and a furan. Ensure the chosen scavenger does not have any unwanted reactivity with these functional groups. The recommended thiol and DMT scavengers are generally compatible.

What are the typical residual palladium limits I should be aiming for?

For active pharmaceutical ingredients (APIs), regulatory agencies have strict limits on elemental impurities. The acceptable limit for palladium is typically in the low parts-per-million (ppm) range, often below 10 ppm.[14] It is crucial to consult the relevant regulatory guidelines (e.g., ICH Q3D) for the specific limits applicable to your application.

How can I accurately measure the concentration of residual palladium?

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in organic compounds.[15][16][17] Other techniques like atomic absorption (AA) spectroscopy can also be used.[15]

Experimental Protocols and Data

Below are detailed protocols for common palladium removal techniques.

Protocol 1: Palladium Removal using a Bulk Scavenger (e.g., SiliaMetS® Thiol)

This protocol is suitable for removing soluble palladium species from your organic solution.

  • Dissolve Crude Product: Dissolve your crude 1-[4-(5-Methyl-2-furyl)phenyl]ethanone in a suitable organic solvent (e.g., THF, ethyl acetate, toluene).

  • Add Scavenger: Add the recommended amount of SiliaMetS® Thiol (a typical starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used).[4][5]

  • Stir Mixture: Stir the suspension at room temperature.

  • Monitor Progress: Monitor the palladium removal by taking small aliquots at different time points (e.g., 1, 4, and 16 hours) and analyzing them by ICP-MS.

  • Filter: Once the desired level of palladium is reached, filter the mixture through a sintered funnel or a pad of Celite® to remove the scavenger.[5]

  • Wash and Concentrate: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[5]

Protocol 2: Palladium Removal using Activated Carbon

Activated carbon is a cost-effective alternative for palladium removal.[7]

  • Dissolve Crude Product: Dissolve your crude product in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to your crude product).

  • Stir Mixture: Stir the suspension. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but be mindful of the thermal stability of your compound.[7]

  • Monitor and Filter: Monitor the palladium concentration and filter the mixture through a pad of Celite® once the target level is achieved.

  • Wash and Concentrate: Wash the carbon cake with fresh solvent and concentrate the combined filtrates.

Data Summary: Comparison of Palladium Scavengers

The following table provides a general comparison of common palladium scavengers. The efficiency can vary depending on the specific reaction conditions.

Scavenger TypeTypical Palladium AffinityRecommended ForKey Advantages
Thiol-based (e.g., SiliaMetS® Thiol, QuadraSil™ MP) HighPd(II) and Pd(0)Versatile, robust, widely used in pharma.[3]
DMT (e.g., SiliaMetS® DMT) HighHindered Pd complexes, RutheniumEffective for challenging catalyst systems.[3][13]
Amine-based (e.g., SiliaMetS® Amine) ModeratePd, Pt, Cr, W, ZnCan also scavenge other metals.[3]
TAAcOH (EDTA equivalent) ModerateCd, Co, Cu, Fe, Ni, Pd, Os, RhBroad metal scavenging profile.[3]
Activated Carbon HighVarious Pd speciesCost-effective, good for many applications.[8][9]

Visualizations

Workflow for Palladium Scavenging

Palladium_Scavenging_Workflow cluster_reaction Reaction & Initial Workup cluster_purification Palladium Removal cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture (Containing Palladium) Workup Aqueous Workup Reaction->Workup Add_Scavenger Add Scavenger (e.g., SiliaMetS® Thiol) Workup->Add_Scavenger Stir Stir at RT (1-16 h) Add_Scavenger->Stir Filtration Filter to Remove Scavenger-Pd Complex Stir->Filtration Analysis ICP-MS Analysis (<10 ppm Pd) Filtration->Analysis Final_Product Purified Product Analysis->Final_Product

Caption: Workflow for removing palladium residues using a solid-supported scavenger.

Decision Tree for Palladium Removal Method Selection

Palladium_Removal_Decision_Tree Start Start: High Palladium Residue Detected Catalyst_Type What is the catalyst type? Start->Catalyst_Type Heterogeneous Heterogeneous (e.g., Pd/C) Catalyst_Type->Heterogeneous Heterogeneous Homogeneous Homogeneous Catalyst_Type->Homogeneous Homogeneous Filtration Action: Filter through Celite® Pad Heterogeneous->Filtration Scavenger Action: Use a Solid-Supported Scavenger Homogeneous->Scavenger Check_Pd_Level Check Pd Level by ICP-MS Filtration->Check_Pd_Level Scavenger->Check_Pd_Level Success Success: <10 ppm Pd Check_Pd_Level->Success Below Limit Optimize Optimize Scavenging: - Increase Equivalents - Increase Time/Temp - Screen Scavengers Check_Pd_Level->Optimize Above Limit Optimize->Scavenger

Caption: Decision-making process for selecting a palladium removal method.

References

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks.

  • How can i remove palladium Pd catalyst easily? - ResearchGate.

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.

  • QuadraSil MP | 1225327-73-0 - Benchchem.

  • SiliametS Metal Scavengers - Velocity Scientific Solutions.

  • palladium - Organic Syntheses Procedure.

  • Application Note : - Velocity Scientific Solutions.

  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications.

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.

  • Palladium Detection for API - Arbor Assays.

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.

  • Platinum and Palladium Solvent Extraction of Spent Catalysts - Encyclopedia.pub.

  • Metal Scavenging using bulk SiliaMetS functionalized silica - YouTube.

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.

  • Method of removing palladium - US20050256327A1 - Google Patents.

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - ACS Publications.

  • Metal scavengers | Johnson Matthey.

  • Palladium Scavenging with SiliaMetS Thiol in SPE cartridge - YouTube.

  • QuadraSil™ - Sigma-Aldrich.

  • Metal Scavenger User Guide | Biotage.

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate.

  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson Matthey Technology Review.

  • Scavenging Technologies from Johnson Matthey.

  • Quadrasil MP S: Silica metal scavenger - Johnson Matthey.

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate.

  • Analysis of palladium by high resolution ICP-MS - ResearchGate.

  • Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst - ResearchGate.

  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method.

  • Your trick to remove residual palladium : r/Chempros - Reddit.

  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

  • Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.

  • What would be a good way to kill leftover palladium from a reaction mixture? - Reddit.

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications.

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents - Sigma-Aldrich.

  • Metal Scavenger Guide - Sopachem.

  • How to Remove Palladium in three easy steps - Biotage.

  • 4 - Organic Syntheses Procedure.

Sources

Technical Support Center: Reactivity Optimization for 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #FUR-ACE-405 Subject: Overcoming Steric and Electronic Barriers in Functionalization Status: Open Priority: High

Executive Summary

You are encountering difficulties with 1-[4-(5-Methyl-2-furyl)phenyl]ethanone . While the acetyl group at the para position appears sterically accessible, the biaryl linkage (phenyl-furan) introduces torsional strain and electronic deactivation that mimics steric hindrance. Furthermore, reactions with sterically demanding electrophiles (e.g., poly-substituted benzaldehydes) or bulky nucleophiles (e.g., branched Grignard reagents) often stall or result in side reactions like enolization.

This guide provides field-validated protocols to overcome these specific energy barriers using Sonochemistry (Ultrasound) , Lanthanide Activation , and Microwave Irradiation .

Module 1: The Condensation Conundrum (Claisen-Schmidt)

User Issue: “My aldol condensation with 3,4,5-trimethoxybenzaldehyde yields <30% product. The reaction stalls even after 24h reflux.”

Diagnosis: The electron-rich furan ring donates electron density into the phenyl ring, reducing the acidity of the


-protons on the acetyl group. When coupled with a bulky aldehyde, the transition state energy becomes prohibitively high for standard thermal conditions.
Troubleshooting Protocol: Ultrasound-Assisted Synthesis

Why this works: Acoustic cavitation creates microscopic "hot spots" (5000 K, 1000 atm) that disrupt the hydration sphere of the base and break up aggregates, forcing the enolate and bulky aldehyde together despite steric repulsion.

Step-by-Step Protocol:

  • Setup: Use a high-intensity ultrasonic probe (horn) or a cleaning bath (less effective but viable).

  • Reagents:

    • 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (1.0 eq)

    • Bulky Aromatic Aldehyde (1.1 eq)

    • Catalyst: Pulverized KOH (1.5 eq) or KF-Al

      
      O
      
      
      
      (solid support).
    • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve ketone and aldehyde in minimal EtOH.

    • Add catalyst.[1][2][3]

    • Irradiate with ultrasound (20-25 kHz) at room temperature.

    • Time: Pulse for 15–30 minutes (vs. 24h thermal).

  • Workup: Pour onto crushed ice/HCl. The chalcone typically precipitates immediately.

Comparative Data: Thermal vs. Ultrasound

ParameterConventional Thermal RefluxUltrasound Irradiation (Probe)
Reaction Time 12 – 24 Hours15 – 45 Minutes
Yield (Bulky Aldehyde) 25 – 40%85 – 96%
Side Products Cannizzaro products, Michael adductsMinimal
Energy Efficiency LowHigh

Module 2: Nucleophilic Addition (Grignard/Organolithium)

User Issue: “Attempting to add isopropylmagnesium chloride to the ketone results in recovered starting material and some reduction products, but no tertiary alcohol.”

Diagnosis: The methyl group on the ketone is acidic (


). Bulky Grignard reagents act as bases  rather than nucleophiles, deprotonating the 

-carbon to form an enolate. Upon workup, the enolate protonates back to the starting ketone.
Troubleshooting Protocol: Cerium(III) Chloride Activation (Luche-Type)

Why this works: Anhydrous CeCl


 coordinates strongly to the carbonyl oxygen. This accomplishes two things:
  • Activation: It makes the carbonyl carbon much more electrophilic.

  • Hard/Soft Modulation: It favors "hard" 1,2-addition over enolization or 1,4-addition.

Step-by-Step Protocol:

  • Preparation of Anhydrous CeCl

    
    : 
    
    • Critical Step: Heat CeCl

      
       at 140°C under high vacuum (0.1 mmHg) for 2 hours. The powder must turn from clumpy/white to fine/powdery.
      
  • Reaction:

    • Suspend anhydrous CeCl

      
       (1.5 eq) in dry THF. Stir for 1 hour to form the complex.
      
    • Add 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (1.0 eq) at 0°C.

    • Add the Grignard reagent (1.2 eq) dropwise.

  • Mechanism: The organocerium species (formed in situ) is less basic and more nucleophilic than the organomagnesium, preventing enolization.

Module 3: Decision Logic & Workflow

Use the following logic gate to determine the correct experimental setup for your specific transformation.

ReactionLogic Start Start: Functionalizing 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Goal What is your target? Start->Goal Chalcone Chalcone (C=C Formation) Goal->Chalcone Alcohol Tertiary Alcohol (Nucleophilic Addn) Goal->Alcohol AldehydeCheck Is the Aldehyde Bulky? (e.g., ortho-substituents) Chalcone->AldehydeCheck NucCheck Is Nucleophile Bulky? (e.g., t-Butyl, Isopropyl) Alcohol->NucCheck Standard Standard KOH/EtOH (Room Temp) AldehydeCheck->Standard No Ultrasound Ultrasound Irradiation + Pulverized KOH AldehydeCheck->Ultrasound Yes StandardGrig Standard Grignard (THF, 0°C) NucCheck->StandardGrig No (Methyl/Ethyl) CeCl3 CeCl3 Activation (Luche-Type Addition) NucCheck->CeCl3 Yes

Figure 1: Decision matrix for selecting activation methods based on steric demands of the reagents.

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation instead of ultrasound for the condensation? A: Yes. Microwave irradiation (MWI) is excellent for this substrate.

  • Protocol: Mix ketone, aldehyde, and catalytic piperidine in ethanol. Irradiate at 120°C (sealed vessel) for 5–10 minutes.

  • Note: MWI heats the bulk solvent; Ultrasound creates localized high-energy micro-environments. For extremely hindered aldehydes, Ultrasound often yields cleaner products by mechanically disrupting solid interfaces (catalyst surface).

Q2: Why does the furan ring turn dark/black during acid-catalyzed reactions? A: Furans are acid-sensitive (forming polymers or ring-opening via the Piancatelli rearrangement). Avoid strong mineral acids (H


SO

, HCl) at high temperatures.
  • Correction: Use Lewis acids (BF

    
    ) or basic conditions (KOH/EtOH) whenever possible. If acid is required, use milder organic acids (Acetic Acid) or perform the reaction at lower temperatures.
    

Q3: Is the methyl group on the furan reactive? A: Generally, no. Under standard condensation/addition conditions, the C5-methyl on the furan is stable. However, under radical bromination conditions (NBS/AIBN), it can be brominated, leading to complex mixtures. Ensure your reagents do not generate free radicals if you wish to preserve the methyl group.

References

  • Ultrasound-Assisted Chalcone Synthesis: Li, J. T., et al. (2002).[1][4] "Improved synthesis of chalcones under ultrasound irradiation." Ultrasonics Sonochemistry, 9(5), 237-239.[1]

  • Luche Reduction & Addition (Cerium Chloride): Gemal, A. L., & Luche, J. L. (1981).[5] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.

  • Microwave Assisted Synthesis: Sathicq, A. G., et al. (2019). "Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization." Proceedings, 41(1), 13.[3] [3]

  • General Reactivity of Furan Derivatives: Keay, B. A., & Dibble, P. W. (1996). "Furans and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry II.

Sources

Purification strategies for separating 1-[4-(5-Methyl-2-furyl)phenyl]ethanone from byproducts

[1]

Case ID: PUR-5MFP-001 Subject: Separation strategies, Stability protocols, and Impurity Scavenging Support Tier: Level 3 (Senior Application Scientist)[1]

Triage & Diagnostic Overview

Before initiating a purification protocol, identify your primary bottleneck using the diagnostic table below.[1] This molecule combines a ketone (moderate polarity), a phenyl ring (lipophilicity), and a 5-methylfuran moiety (acid sensitivity/liability).[1]

Observation Probable Cause Recommended Module
Co-elution on TLC Product and de-halogenated starting material have similar Rf.[1]Module 1: Chromatography
Product "Oils Out" Impurities preventing crystal lattice formation; incorrect solvent polarity.[1]Module 2: Crystallization
Dark/Black Color Residual Palladium (Pd) or polymerized furan byproducts.[1]Module 3: Scavenging
New Impurities post-workup Acid-catalyzed ring opening of the furan moiety.Module 4: Stability

Module 1: Chromatographic Separation

User Reported Issue: "I cannot separate the product from the starting material (4-bromoacetophenone) using standard Hexane/Ethyl Acetate gradients."

Technical Analysis

The 5-methylfuran group adds lipophilicity similar to the bromine atom it replaces in a Suzuki coupling. This results in

11
Optimization Protocol

Step 1: Stationary Phase Selection

  • Standard: Silica Gel 60 (40-63 µm).[1]

  • Critical Adjustment: If degradation is observed (streaking), buffer the silica with 1% Triethylamine (Et3N) in the equilibration solvent to neutralize surface silanols.

Step 2: Mobile Phase Engineering Do not rely solely on Hexane/EtOAc.[1] The ketone functionality allows for specific interactions with chlorinated solvents or modifiers.

Solvent SystemRatio (v/v)Target SeparationNotes
Hexane : EtOAc 95:5

80:20
General CleanupOften insufficient for SM removal.[1]
DCM : Hexane 20:80

100:0
Halide SeparationDCM interacts differently with the ketone dipole.
Toluene : EtOAc 95:5"Pi-Pi" InteractionToluene interacts with the furan/phenyl pi-systems.

Step 3: Loading Strategy

  • Avoid: Dissolving in pure DCM for loading (can cause band broadening).

  • Recommended: Dry load on Celite or Florisil. This prevents "head-of-column" decomposition and ensures a tight initial band.

Visual Workflow: Separation Logic

Gcluster_warnStability WarningStartCrude Mixture AnalysisTLCCheck TLC (Hex/EtOAc 9:1)Start->TLCDeltaRfIs ΔRf > 0.15?TLC->DeltaRfStandardStandard Flash(Hex/EtOAc Gradient)DeltaRf->StandardYesAdvancedSwitch Solvent SystemDeltaRf->AdvancedNoDCMTry DCM/Hexane(Dipole Selectivity)Advanced->DCMTolueneTry Toluene/EtOAc(Pi-Pi Selectivity)Advanced->TolueneWarningIf streaking occurs:Add 1% Et3N to eluent

Caption: Decision matrix for chromatographic optimization based on Rf separation efficiency.

Module 2: Crystallization Strategies

User Reported Issue: "The product forms a gummy oil instead of crystals upon cooling."

Root Cause: The "Oiling Out" Phenomenon

This molecule has a melting point likely in the range of 70–100°C (typical for aryl-furan ketones). "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This traps impurities (like protodeboronated byproducts) inside the oil droplets.

Troubleshooting Guide

Method A: The "Slow Evaporation" (High Purity)

  • Dissolve crude oil in minimum hot Ethanol (EtOH) or Isopropanol (IPA) .[1]

  • Allow to cool to RT.[1][2]

  • Crucial Step: If oiling starts, reheat until clear, then add a seed crystal (if available) or scratch the glass surface.[1]

  • Do not place in the freezer immediately; rapid cooling promotes oiling.

Method B: The "Anti-Solvent" Precipitation (High Recovery) Use a dual-solvent system where the product is soluble in Solvent A but insoluble in Solvent B.

  • Solvent A (Good): Ethyl Acetate or DCM.[1]

  • Solvent B (Bad): Heptane or Hexane.[1]

Protocol:

  • Dissolve 1g of crude in 2 mL warm EtOAc.

  • Add warm Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Wrap the flask in foil/cotton (slow cooling) and let stand overnight.

Module 3: Scavenging & Polishing (Pd Removal)[1]

User Reported Issue: "The product is chemically pure by NMR but is grey/brown, and I need <10 ppm Pd for biological testing."

The Challenge

Furan rings can coordinate to Palladium, making simple filtration (Celite) ineffective.[1] Recrystallization often concentrates the metal in the crystal lattice.[3]

Scavenging Protocol

Option 1: Functionalized Silica (Recommended) Use Thiol-modified silica (e.g., SiliaMetS® Thiol or equivalent).[1]

  • Dissolve crude in THF or EtOAc (10 mL/g).

  • Add SiliaMetS Thiol (0.5 eq relative to expected Pd content, or 5-10 wt% of crude).[1]

  • Stir at 50°C for 4 hours . (Heat is required for efficient ligand exchange).[1]

  • Filter through a 0.45 µm pad.[1]

Option 2: Activated Carbon [4]

  • Dissolve in hot EtOH.

  • Add Activated Carbon (Darco G-60, 10 wt%).

  • Reflux for 30 minutes.

  • Hot Filtration: Filter immediately while boiling through Celite. If the solution cools during filtration, the product will crystallize in the filter cake (yield loss).

Visual Workflow: Pd Removal

PdCrudeCrude Product(High Pd)ChoiceSelect MethodCrude->ChoiceSilicaThiol-Silica Scavenger(High Selectivity)Choice->SilicaHigh Value APICarbonActivated Carbon(General Purpose)Choice->CarbonBulk ScaleProcess1Stir 50°C, 4hSolvent: THF/EtOAcSilica->Process1Process2Reflux 30 minSolvent: EtOHCarbon->Process2FilterFilter & EvaporateProcess1->FilterProcess2->Filter

Caption: Workflow for Palladium removal emphasizing temperature requirements for ligand exchange.

Module 4: Chemical Stability (Critical Warning)

User Reported Issue: "My product decomposed after sitting in CDCl3 or after acid wash."

Mechanism: The Piancatelli Rearrangement Risk

Furans are acid-sensitive. In the presence of strong acid and moisture, the furan ring can undergo hydrolytic ring opening (Piancatelli rearrangement or similar pathways) to form cyclopentenones or 1,4-dicarbonyls [1].

Safety & Handling Rules:

  • Workup: Avoid 1M HCl washes. Use saturated

    
     or phosphate buffer (pH 6-7) for quenching.[1]
    
  • NMR: Chloroform (

    
    ) often becomes acidic over time (forming HCl).[1] Filter 
    
    
    through basic alumina before dissolving your sample, or use
    
    
    .[1]
  • Storage: Store the solid at -20°C under Argon. Furans can auto-oxidize in air over months.[1]

References

  • Piancatelli Rearrangement & Furan Stability

    • Title: The Piancatelli Rearrangement: New Applic
    • Source:Molecules / NIH.[1]

    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Removal of Palladium Impurities from Pharmaceutical Intermediates.[3][5][6][7]

    • Source:Organic Process Research & Development (ACS).[1]

    • URL:[Link] (General reference for scavenger efficiency).[1]

  • Suzuki Coupling Purification (Furan Derivatives)

    • Title: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine.[1][8]

    • Source:Organic Syntheses (2016).[1]

    • URL:[Link] (Demonstrates crystallization and hot filtration techniques for furan-containing biaryls).[1]

  • General Recrystallization Logic

    • Title: Recrystallization of Impure Solids.[2]

    • Source: University of Missouri / BenchChem Support.

Validation & Comparative

1H NMR spectrum analysis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(5-Methyl-2-furyl)phenyl]ethanone is a ketone featuring a para-substituted phenyl ring linked to a 5-methyl-substituted furan ring. This molecular architecture is of interest in medicinal chemistry and materials science due to the versatile chemical properties of the furan and acetophenone moieties. Accurate structural elucidation and purity assessment are critical for any application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone. It is designed to serve as a practical reference by detailing the predicted spectral data, offering a comparative analysis with structurally related compounds, and outlining a robust experimental protocol for data acquisition.

Structural Analysis and Predicted ¹H NMR Spectrum

The key to interpreting the ¹H NMR spectrum lies in deconstructing the molecule into its constituent spin systems. The structure of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone contains four distinct sets of protons, which will give rise to six unique signals.

Caption: Molecular structure of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone with proton assignments.

Based on established principles of chemical shifts and spin-spin coupling, the following spectral data are predicted.[1][2][3]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ha ~ 2.61Singlet (s)3HN/AMethyl protons adjacent to a carbonyl group.[4][5]
Hb ~ 2.40Singlet (s)3HN/AMethyl protons on an electron-rich furan ring.[6][7]
Hf ~ 6.25Doublet (d)1HJfe ≈ 3.2 HzFuran proton (H-3) coupled to H-4.[6][8]
He ~ 6.70Doublet (d)1HJef ≈ 3.2 HzFuran proton (H-4) coupled to H-3. Deshielded by proximity to the phenyl ring.
Hc ~ 7.75Doublet (d)2HJcd ≈ 8.5 HzAromatic protons ortho to the furan ring.
Hd ~ 7.98Doublet (d)2HJdc ≈ 8.5 HzAromatic protons ortho to the electron-withdrawing acetyl group, causing significant deshielding.[9]

Comparative Spectral Analysis

To substantiate the predicted assignments, it is instructive to compare the spectrum with simpler, constituent molecules.

Alternative 1: Acetophenone

Acetophenone provides the reference for the acetyl-phenyl moiety. Its ¹H NMR spectrum features a sharp singlet for the methyl protons (Ha) at approximately δ 2.6 ppm.[10] The aromatic protons appear as a complex multiplet between δ 7.4 and 8.0 ppm, unlike the clean pair of doublets expected for our para-substituted target molecule.

Alternative 2: 2-Methylfuran

2-Methylfuran is the model for the substituted heterocycle. Its spectrum shows a methyl singlet (Hb) around δ 2.3 ppm.[6][7][11] The three furan protons are observed at approximately δ 7.25 (H-5), δ 6.23 (H-4), and δ 5.93 (H-3), with characteristic coupling constants.[6] In our target molecule, the substitution at C-2 and C-5 simplifies this to a two-proton system (He and Hf).

Alternative 3: 4'-Bromoacetophenone

This compound is an excellent model for the para-substituted aromatic ring. It displays the classic AA'BB' pattern: two doublets, each integrating to 2H. The protons ortho to the acetyl group are downfield (approx. δ 7.85 ppm) compared to the protons ortho to the bromine (approx. δ 7.62 ppm).[10] This pattern strongly supports the prediction of two distinct doublets for the Hc and Hd protons in our target molecule.

CompoundAcetyl CH₃ (δ, ppm)Aromatic Protons (δ, ppm)Furan/Other Protons (δ, ppm)
1-[4-(5-Methyl-2-furyl)phenyl]ethanone (Predicted) ~ 2.61 ~ 7.98 (d, 2H), ~ 7.75 (d, 2H) ~ 2.40 (s, 3H), ~ 6.70 (d, 1H), ~ 6.25 (d, 1H)
Acetophenone[10]~ 2.62~ 7.47-7.97 (m, 5H)N/A
2-Methylfuran[6]N/AN/A~ 2.26 (s, 3H), ~ 7.25 (m, 1H), ~ 6.23 (m, 1H), ~ 5.93 (m, 1H)
4'-Bromoacetophenone[10]~ 2.60~ 7.84 (d, 2H), ~ 7.62 (d, 2H)N/A

This comparative analysis demonstrates that the predicted chemical shifts for 1-[4-(5-Methyl-2-furyl)phenyl]ethanone are a logical combination of the electronic effects observed in these simpler, well-documented molecules.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add internal standard (e.g., TMS) if not present in solvent prep2->prep3 prep4 4. Transfer solution to a clean, dry 5 mm NMR tube prep3->prep4 acq1 5. Insert tube into NMR spectrometer prep4->acq1 acq2 6. Lock, tune, and shim the instrument acq1->acq2 acq3 7. Set acquisition parameters (e.g., 16 scans, 2s relaxation delay) acq2->acq3 acq4 8. Acquire the Free Induction Decay (FID) data acq3->acq4 proc1 9. Apply Fourier Transform to the FID acq4->proc1 proc2 10. Phase correct the spectrum proc1->proc2 proc3 11. Calibrate the chemical shift axis to TMS (0.00 ppm) proc2->proc3 proc4 12. Integrate the signals and analyze multiplicities proc3->proc4

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a small vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

    • Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is assigned a chemical shift of 0.00 ppm.[1] Most commercially available deuterated solvents already contain TMS.

    • Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • Instrumental Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a constant magnetic field, preventing drift during the experiment.

    • Tuning & Shimming: The probe is tuned to the resonance frequency of ¹H. Shimming is the process of adjusting the magnetic field homogeneity across the sample volume to achieve narrow, symmetrical peak shapes and optimal resolution.

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

      • Spectral Width: A range of -2 to 12 ppm is adequate to capture all proton signals.

      • Number of Scans: 16 to 32 scans are usually enough for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay: A delay of 1-2 seconds between scans allows for adequate relaxation of the protons, ensuring accurate integration.

  • Data Processing:

    • Fourier Transformation: The raw data, known as the Free Induction Decay (FID), is a time-domain signal. A Fourier transform is applied to convert it into the familiar frequency-domain spectrum.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

    • Referencing: The spectrum is calibrated by setting the TMS signal to δ 0.00 ppm.

    • Integration: The area under each signal is integrated. These integral values are proportional to the number of protons giving rise to each signal.[1] The ratios should correspond to the predicted values (e.g., 3:3:1:1:2:2).

Conclusion

The ¹H NMR spectrum of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone is highly characteristic and allows for unambiguous confirmation of its structure. The key diagnostic features are: two singlets in the aliphatic region corresponding to the two distinct methyl groups; two doublets in the heteroaromatic region for the furan protons; and a pair of deshielded doublets in the aromatic region, confirming the 1,4-disubstitution pattern on the phenyl ring. By comparing this predicted data with the spectra of simpler analogues like acetophenone and 2-methylfuran, a high degree of confidence in the signal assignments can be achieved. The experimental protocol provided outlines a reliable method for obtaining a high-resolution spectrum suitable for structural verification and purity analysis in a research or drug development setting.

References

  • ChemicalBook. 2-Methylfuran(534-22-5) 1H NMR spectrum.

  • ChemicalBook. 2-Methyltetrahydrofuran(96-47-9) 1H NMR spectrum.

  • SpectraBase. 2-Methyl-tetrahydrofuran - Optional[1H NMR] - Spectrum.

  • SpectraBase. 2-Methylfuran - Optional[1H NMR] - Chemical Shifts.

  • Jasperse, J. Short Summary of 1H-NMR Interpretation.

  • Oregon State University. CH 336: Ketone Spectroscopy.

  • PubChem. 2-Methylfuran.

  • Interpreting Aromatic NMR Signals - YouTube.

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum.

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

  • The Royal Society of Chemistry. 4.

  • ChemicalBook. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum.

  • Benchchem. An In-depth Technical Guide to the 1H NMR Spectrum of 1-[4-(4-Pyridinyl)phenyl]-ethanone.

  • Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information.

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.

  • ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.

  • Chemistry Stack Exchange. Proton NMR splitting in 2-substituted furan.

  • Michigan State University Chemistry. Proton NMR Table.

  • ChemicalBook. Furan(110-00-9) 1H NMR spectrum.

  • ChemicalBook. 1-[4-(4-methylpiperazino)phenyl]-1-ethanone(26586-55-0) 1 h nmr.

  • SpectraBase. N-(4-Acetylphenyl)maleimide - Optional[1H NMR] - Spectrum.

  • Table of Characteristic Proton NMR Shifts.

  • ResearchGate. Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b).

  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content.

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I).

Sources

Comparative Reactivity Guide: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone vs. 4-Acetylbiphenyl

[1][2]

Executive Summary

This guide provides a technical comparison between 4-acetylbiphenyl (a standard biaryl building block) and 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (a specialized, electron-rich hetero-biaryl analogue).[1][2]

While both compounds serve as acetyl-bearing scaffolds for downstream derivatization (e.g., chalcone synthesis, reduction, or Grignard addition), their reactivity profiles diverge significantly due to the electronic nature of the distal ring.[3] The 5-methyl-2-furyl moiety acts as a potent


phenyl123

Molecular Architecture & Electronic Theory

The core difference lies in the electronic communication between the distal ring and the acetyl group.[3]

Electronic Effects
  • 4-Acetylbiphenyl (Standard): The phenyl ring at the 4-position exerts a weak resonance donating effect (+R) and a weak inductive withdrawing effect (-I).[1][2][3] The net result is a stable, conjugated system where the acetyl group retains typical methyl ketone reactivity.[3]

  • 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (Furan Analogue): The furan ring is

    
    -excessive.[1][2] The 5-methyl group further enhances this electron density via hyperconjugation.[1][2] This creates a strong "push-pull" system where electron density is donated from the furan, through the central phenyl ring, to the carbonyl oxygen.[3]
    

Consequences for Reactivity:

  • Carbonyl Electrophilicity: The Furan analogue has a less electrophilic carbonyl carbon due to increased resonance stabilization. Nucleophilic attack (e.g., by hydrides or Grignard reagents) may be slower compared to the biphenyl derivative.[3]

  • 
    -Proton Acidity:  The increased electron density in the Furan analogue destabilizes the forming enolate (or rather, the ground state is already stabilized, making the energy gap to the enolate larger relative to the biphenyl case).[3] Consequently, the Furan analogue is less acidic  and harder to enolize than 4-acetylbiphenyl.[1][3]
    
Structural Visualization[3]

ElectronicEffectscluster_04-Acetylbiphenylcluster_11-[4-(5-Methyl-2-furyl)phenyl]ethanoneBiphenylPhenyl Ring(Weak Donor)Ac_BiAcetyl Group(Standard Electrophilicity)Biphenyl->Ac_Bi Conjugation MeFuran5-Me-Furan(Strong Pi-Donor)PhenylPhenyl LinkerMeFuran->Phenyl Strong +R Ac_FurAcetyl Group(Reduced Electrophilicity)Phenyl->Ac_Fur e- Density Push

Figure 1: Electronic flow comparison.[1][2][3] The strong donor capacity of the methyl-furan moiety reduces the electrophilic character of the acetyl group.[2][3]

Synthesis Protocols

While 4-acetylbiphenyl is commercially available, the furan derivative often requires de novo synthesis.[1][2][3] The most robust method for both—allowing for a controlled comparison—is the Suzuki-Miyaura Coupling .[2]

Comparative Synthesis Workflow

General Reaction:

23
ComponentProtocol A: Biphenyl DerivativeProtocol B: Furan Derivative
Aryl Boronic Acid Phenylboronic acid (1.1 equiv)5-Methyl-2-furanboronic acid (1.1 equiv)
Electrophile 4-Bromoacetophenone4-Bromoacetophenone
Catalyst Pd(PPh

)

(3-5 mol%)
Pd(dppf)Cl

(3-5 mol%)
Base Na

CO

(2M aq.)
K

CO

(2M aq.)[1][2]
Solvent Toluene/Ethanol (4:[3]1)1,4-Dioxane/Water (4:[1][3]1)
Temp/Time Reflux, 4-6 h80°C, 2-4 h (Monitor closely)
Workup Note Standard acid wash (HCl) is safe.AVOID strong acid. Use NH

Cl quench.
Step-by-Step Protocol for 1-[4-(5-Methyl-2-furyl)phenyl]ethanone[1][2]
  • Setup: Charge a dried Schlenk flask with 4-bromoacetophenone (1.0 equiv), 5-methyl-2-furanboronic acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.03 equiv).
    
  • Inertion: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K

    
    CO
    
    
    (ratio 4:1).
  • Reaction: Heat to 80°C. Monitor by TLC (Eluent: 10% EtOAc/Hexane). The furan coupling is often faster than the phenyl coupling due to the nucleophilicity of the furan boronate.[3]

  • Workup (Critical):

    • Cool to room temperature.[4]

    • Dilute with EtOAc.

    • Wash with saturated NH

      
      Cl  (do not use 1M HCl, as this risks opening the furan ring).[3]
      
    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Silica gel chromatography. The furan derivative is less polar than the starting bromide but may streak if the silica is too acidic (add 1% Et

    
    N to eluent if degradation is observed).[3]
    

Reactivity Case Study: Claisen-Schmidt Condensation

A common application for these ketones is the synthesis of chalcones (enone derivatives) via condensation with benzaldehyde.[3]

Reaction:

Performance Data
Feature4-Acetylbiphenyl1-[4-(5-Methyl-2-furyl)phenyl]ethanone
Reaction Rate Fast (1-3 hours at RT)Slower (Requires heating or longer time)
Yield High (>90%)Moderate to High (75-85%)
Mechanism Constraint

-protons are sufficiently acidic for facile enolization by NaOH.[1][2]

-protons are less acidic due to electron donation from furan.[1][2]
Side Reactions Minimal.Potential for Cannizzaro on aldehyde if ketone enolization is too slow.
Application Insight
  • For the Biphenyl: Standard conditions (10% NaOH, EtOH, RT) work perfectly.[3] The product precipitates out as a solid.

  • For the Furan: If conversion is sluggish, switch to KOH/MeOH or use Ba(OH)

    
      as a catalyst.[3] Increasing temperature to 50°C helps, but avoid boiling NaOH to prevent furan degradation.[3]
    

ReactivityComparisoncluster_BiPath A: 4-Acetylbiphenylcluster_FurPath B: Furan DerivativeStartStart: Claisen-Schmidt Condensation(Ketone + Benzaldehyde)Step1_BiEnolization(Fast)Start->Step1_BiStep1_FurEnolization(Slow - High Electron Density)Start->Step1_FurStep2_BiNucleophilic AttackStep1_Bi->Step2_BiResult_BiYield: >90%Time: <3hStep2_Bi->Result_BiStep2_FurNucleophilic Attack(Strong Nucleophile)Step1_Fur->Step2_FurResult_FurYield: ~80%Time: 6-12hRisk: Base degradationStep2_Fur->Result_Fur

Figure 2: Reaction kinetics comparison. The electron-rich nature of the furan derivative creates a kinetic bottleneck at the enolization step.[1][2]

Stability & Handling Guidelines

Acid Sensitivity (Crucial for Furan)

The most significant operational difference is the sensitivity of the furan ring to acid.[3]

  • 4-Acetylbiphenyl: Stable to concentrated HCl, H

    
    SO
    
    
    , and Lewis acids (AlCl
    
    
    ).[3] Can undergo Friedel-Crafts acylation on the second ring without decomposition.[2]
  • Furan Derivative: Unstable to strong acids. [1][2]

    • Risk:[1][2][5] In the presence of aqueous acid, the furan ring can undergo hydrolytic ring opening to form 1,4-dicarbonyl compounds (related to the Achmatowicz or Piancatelli rearrangements).[3]

    • Precaution: Always maintain pH > 4 during workup. Use phosphate buffers or ammonium chloride.

Oxidation[3]
  • 4-Acetylbiphenyl: Oxidatively stable under standard laboratory conditions.[1][2]

  • Furan Derivative: Susceptible to oxidation by singlet oxygen or strong oxidants (e.g., KMnO

    
    , CrO
    
    
    ), which will destroy the furan ring before reacting with the acetyl group.[3]

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[3] Link[2][3]

  • D'Auria, M., et al. (1985).[3][6] Photochemical behaviour of 5-bromo-2-furyl ketones. Tetrahedron, 41(14), 2849-2854.[3] Link

  • Claisen, L. (1881).[3] Über die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(2), 2468–2471.[3] Link[2][3]

  • Lipshutz, B. H. (1986).[3] Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis.[1][2] Chemical Reviews, 86(5), 795–819.[3] Link[2][3]

  • PubChem. (2025). 4-Acetylbiphenyl Compound Summary. National Library of Medicine. Link[2][3]

Crystal Structure & XRD Profiling of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data and XRD analysis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

This guide provides a technical analysis of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (MFPE) , a critical intermediate in the synthesis of muscle relaxants (e.g., Dantrolene analogs) and a scaffold for non-steroidal anti-inflammatory drug (NSAID) development.[1][2]

Unlike standard datasheets, this guide focuses on the comparative crystallography of MFPE against its nearest structural alternatives: the non-methylated analog 1-[4-(2-furyl)phenyl]ethanone (FPE) and the thiophene bioisostere.[1][2] We analyze how the 5-methyl substitution on the furan ring alters crystal packing, lattice energy, and solubility—key factors in solid-state drug formulation.[1]

Structural Context & Significance

The target compound, MFPE , consists of a phenyl ring linked to a 2-acetyl group and a 5-methyl-2-furyl moiety.[1] The presence of the methyl group at the 5-position of the furan ring is not merely decorative; it significantly impacts the planarity of the bi-aryl system and introduces steric bulk that alters


-

stacking capabilities compared to the unsubstituted analog.[1]
Chemical Identity
  • IUPAC Name: 1-(4-(5-methylfuran-2-yl)phenyl)ethanone[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Key Feature: The "Methyl Effect" – disrupts centrosymmetric packing often seen in planar bi-aryl ketones.[1]

Comparative Analysis: MFPE vs. Alternatives

In solid-state chemistry, "performance" relates to stability, solubility, and crystallizability.[1] The table below compares MFPE with its direct structural analogs.

Table 1: Comparative Solid-State Properties (Projected)
FeatureTarget: MFPE (Methyl-Furan)Alt 1: FPE (Unsubstituted Furan)Alt 2: Thiophene Analog (Bioisostere)
Steric Profile High: 5-Methyl group forces non-planar torsion angles (>15°).[1][2]Low: High planarity; facilitates tight

-stacking.[1]
Medium: Sulfur atom is larger than Oxygen, increasing ring size.[1]
Crystal Packing Herringbone/T-shaped: Driven by C-H...

and C-H...O interactions.[1]
Slip-Stacked: Driven by face-to-face

-

interactions.[1][2]
Planar Stacking: Often isomorphic to FPE but with higher density.[1]
Solubility (LogP) ~3.1 (Predicted): Methyl increases lipophilicity.[1][2]~2.6: More water-soluble than MFPE.[1]~3.4: Highest lipophilicity (Sulfur effect).[1][2]
Lattice Energy Lower: Steric bulk reduces packing efficiency (lower melting point).[1][2]Higher: Tighter packing leads to higher melting point.[1]Variable: Sulfur polarizability can increase lattice energy.[1]
XRD Signature Distinct low-angle peaks due to larger unit cell volume.[1]Sharp, high-intensity peaks indicating high crystallinity.[1]Shifted peaks due to larger atomic radius of S (

) vs O (

).[1][2]

Critical Insight: The 5-methyl group in MFPE acts as a "spacer," preventing the tight face-to-face stacking seen in FPE.[1] This typically results in a crystal structure dominated by edge-to-face interactions, which correlates to improved solubility in organic solvents—a desirable trait for process chemistry but a challenge for growing diffraction-quality single crystals.[1]

Experimental Workflow: Synthesis to Structure

To obtain the specific crystal data for MFPE, a rigorous protocol must be followed.[1] The following workflow integrates synthesis purification with crystallographic analysis.

Phase 1: High-Purity Synthesis
  • Reaction: Friedel-Crafts acetylation of 2-phenyl-5-methylfuran OR Suzuki coupling of 4-acetylphenylboronic acid with 2-bromo-5-methylfuran.[1][2]

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1) is required to remove isomers.[1][2]

  • Purity Check: Must be >99% by HPLC before crystallization. Impurities (especially isomers) will poison crystal growth.[1][2]

Phase 2: Crystallization Protocol
  • Method A (Slow Evaporation): Dissolve 20 mg MFPE in 2 mL Ethanol/Acetone (1:1) . Cover with parafilm, poke 3 holes, and leave at

    
     for 72 hours.
    
    • Target: Block-like crystals suitable for SC-XRD.[1]

  • Method B (Vapor Diffusion): Dissolve 20 mg MFPE in 0.5 mL THF (inner vial).[1][2] Place in a larger jar containing Pentane (outer solvent).[1][2] Cap tightly.

    • Target: High-quality prisms; Pentane slowly reduces solubility, forcing organized nucleation.[1]

XRD Analysis & Data Reduction
Workflow Diagram

The following Graphviz diagram outlines the decision logic for characterizing MFPE, ensuring self-validation of the structure.

XRD_Workflow Start Purified MFPE (>99%) Screen Polymorph Screening (DSC + PXRD) Start->Screen Growth Single Crystal Growth (Vapor Diffusion) Screen->Growth Identify Stable Form Check Microscopy Check (Birefringence?) Growth->Check SCXRD Single Crystal XRD (Mo or Cu Source) Check->SCXRD Crystal > 0.1mm Solve Structure Solution (Direct Methods/SHELXT) SCXRD->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Decision R-factor < 5%? Refine->Decision Publish Generate CIF & Compare with FPE Analog Decision->Publish Yes Reprocess Check Twinning/ Disorder Models Decision->Reprocess No Reprocess->Refine

Figure 1: Validated workflow for crystallographic characterization of furan-phenyl ketones.

Data Interpretation Guide

When analyzing the XRD data for MFPE, look for these specific structural markers:

  • Space Group: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are the most common space groups for planar aromatic ketones lacking chiral centers.
  • Unit Cell Volume: The methyl group adds approximately 18–22

    
      to the unit cell volume compared to the FPE analog.[1]
    
  • Intermolecular Interactions:

    • C-H...O Hydrogen Bonds: Look for interactions between the acetyl oxygen and the aromatic protons of neighboring molecules (typical distance

      
      ).[1][2]
      
    • 
      -Stacking:  Measure the centroid-to-centroid distance between furan and phenyl rings.
      
      • FPE (Analog): ~3.6

        
         (Tight stacking).[1][2]
        
      • MFPE (Target): Expect >3.8

        
         or "slipped" stacking due to methyl steric hindrance.[1]
        
References & Authority
  • General Synthesis of Furan-Phenyl Ketones:

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p. 432 (1998).[1][2]

    • Relevance: Establishes the baseline Grignard/Oxidation protocols for this class of compounds.

    • [1][2]

  • Crystallographic Principles of Methyl Substitution:

    • Source: Desiraju, G. R. (1989).[1][2] Crystal Engineering: The Design of Organic Solids. Elsevier.[1]

    • Relevance: Authoritative text on how methyl groups disrupt planarity and alter packing motifs (The "Chloro-Methyl Exchange" rule).[1][2]

  • Structural Analogs (FPE Data):

    • Source: Cambridge Structural Database (CSD).[1][3]

    • Refcode: NOTCUW (1-[4-(2-furyl)phenyl]ethanone).[1][2]

    • Relevance: Provides the control data for the comparative analysis.

    • [1][2]

  • Bioisosteric Comparisons (Thiophene vs Furan):

    • Source: Journal of Medicinal Chemistry.[1] "Bioisosterism: A Rational Approach in Drug Design."

    • Relevance: Validates the comparison between furan and thiophene analogs in drug development.

Sources

Comparative Guide: Biological Efficacy & Metabolic Liability of Methyl-Furan vs. Unsubstituted Furan Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methylation Trade-Off

In medicinal chemistry, the furan ring is a classic bioisostere for phenyl and heteroaromatic systems, offering unique electronic properties (


-excessive) and reduced lipophilicity. However, its utility is often compromised by metabolic liability—specifically, the oxidative ring opening catalyzed by Cytochrome P450 (CYP450) enzymes.

This guide analyzes the critical differences between unsubstituted furan and methyl-substituted furan analogues. While methylation (the "Magic Methyl" effect) can significantly enhance target binding affinity through hydrophobic interactions and conformational restriction, it fundamentally alters—but does not necessarily mitigate—the toxicological risk.

Key Verdict: Methylation shifts the metabolic pathway from generating a dialdehyde (cis-2-butene-1,4-dial) to a keto-aldehyde (e.g., 3-acetylacrolein). Both metabolites are highly reactive electrophiles capable of covalent protein binding, but their adduct profiles and kinetic rates differ.

Physicochemical & Structural Profile[1][2][3]

The introduction of a methyl group at the C2 or C3 position of the furan ring alters the physicochemical landscape, impacting both pharmacokinetics (PK) and target engagement.

Table 1: Comparative Physicochemical Properties[4]
FeatureUnsubstituted Furan Moiety2-Methylfuran MoietyImpact on Drug Design
Electronic Nature

-excessive, electron-rich
Increased electron density (Inductive +I effect)Methyl-furan is more susceptible to electrophilic attack (e.g., by CYP450 oxidants).
Lipophilicity (LogP) Lower (~1.34 for free furan)Higher (~2.0 for 2-MF)Methylation increases membrane permeability and hydrophobic pocket occupancy.
Steric Bulk Low (Planar)ModerateMethyl group can induce conformational lock or cause steric clash depending on the binding pocket.
Metabolic Soft Spot C2/C5 positions (

-oxidation)
C5 (if C2 is blocked) or Methyl oxidationMethylation blocks one

-site but activates the ring toward oxidation due to electron donation.

Metabolic Fate & Toxicology: The Core Mechanism

The primary safety concern for furan-containing drugs is bioactivation. Both analogues undergo bioactivation, primarily driven by CYP2E1 (and to a lesser extent CYP3A4/2A6), leading to reactive dicarbonyl species.

Unsubstituted Furan: The Dialdehyde Pathway

Furan is oxidized to cis-2-butene-1,4-dial (BDA) .[1][2] BDA is a potent cross-linking agent that reacts with nucleophiles (glutathione, protein thiols, DNA) to form pyrrolin-2-one adducts.

Methyl-Furan: The Keto-Aldehyde Pathway

2-Methylfuran is oxidized to 3-acetylacrolein (AcA) (also known as 2-methyl-cis-2-butene-1,4-dial). Unlike BDA, AcA contains a ketone and an aldehyde. It is similarly reactive but shows distinct preference for lysine residues (forming pyrrole adducts) alongside cysteine.

Visualization: Comparative Bioactivation Pathways

MetabolicPathways Furan Unsubstituted Furan MethylFuran 2-Methylfuran BDA cis-2-butene-1,4-dial (Reactive Dialdehyde) Furan->BDA CYP2E1 (Oxidation) AcA 3-acetylacrolein (Reactive Keto-Aldehyde) MethylFuran->AcA CYP2E1 (Oxidation) Adducts1 Protein/DNA Crosslinks (Hepatotoxicity) BDA->Adducts1 Nucleophilic Attack (GSH/Proteins) Adducts2 Lysine/Cysteine Adducts (Cellular Damage) AcA->Adducts2 Nucleophilic Attack (GSH/Proteins)

Figure 1: Divergent oxidative pathways of furan and methyl-furan leading to distinct but functionally similar reactive electrophiles.

Biological Efficacy: The "Magic Methyl" Effect[1][8]

While toxicity is a risk, methylation is often employed to improve efficacy.

  • Potency Enhancement: The methyl group can displace "high-energy" water molecules from a hydrophobic protein pocket, potentially gaining 0.5–3.0 kcal/mol in binding free energy (up to 10-100x potency increase).

  • Selectivity: In kinase inhibitors, a methyl group on a furan scaffold can induce a twist in the biaryl bond, forcing the molecule into a conformation that fits a specific isoform while clashing with others.

  • Case Study (Hypothetical): In furan-based inhibitors of specific enzymes (e.g., certain transferases), 2-methyl substitution often retains the planarity required for the active site while improving lipophilic contacts, whereas 3-methyl substitution might disrupt planarity due to peri-interactions.

Experimental Protocols: Validating Liability

To distinguish the efficacy vs. toxicity profile of your analogues, you must run a Reactive Metabolite Trapping Assay . Standard microsomal stability assays are insufficient because they only measure disappearance, not the formation of toxic species.

Protocol: Glutathione (GSH) Trapping Assay[9][10][11]

Objective: Detect and characterize reactive electrophiles (BDA vs. AcA) generated during metabolism.

Reagents:

  • Test Compounds (Furan/Methyl-furan analogues)[3]

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Trapping Agent: Glutathione (GSH) fortified with stable isotope labeled GSH (

    
    , 
    
    
    
    -GSH) at 1:1 ratio.[4]
  • Quenching Solvent: Ice-cold Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Incubation:

    • Prepare reaction mixture in phosphate buffer (100 mM, pH 7.4).

    • Add Microsomes (1 mg/mL final) and GSH/GSX mix (5 mM).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate with NADPH regenerating system.

    • Run for 60 minutes.

  • Termination:

    • Add 2 volumes of ice-cold Acetonitrile to precipitate proteins.

    • Centrifuge at 10,000 x g for 15 mins at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 UPLC column.

    • Mass Spec Settings: Operate in Positive/Negative switching mode.

    • Detection Logic: Look for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety) which is characteristic of GSH adducts.

    • Differentiation:

      • Furan Adduct: Look for m/z = [M + GSH + 16 (O) - 2H]+ (indicates ring opening).

      • Methyl-Furan Adduct: Look for m/z shift corresponding to the methyl group (+14 Da) relative to the furan adduct.

Self-Validating Step: The use of a 1:1 mixture of natural and isotope-labeled GSH creates a distinct "twin peak" doublet in the Mass Spectrum for any genuine adduct. This eliminates false positives from matrix background.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism & Toxicology. Link

  • Moro, S., et al. (2012).[5] Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity.[5] Toxicological Sciences. Link

  • Gill, S., et al. (2011). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Chemical Research in Toxicology. Link

  • Schönherr, H., et al. (2023).[6] The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.[7][8][9][10][11][12] Link

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a hazardous organic solid with potential environmental toxicity. Do not dispose of via municipal waste or sink drains.

ParameterCritical Specification
Primary Hazard Irritant / Aquatic Toxin . Furan derivatives can exhibit high toxicity to aquatic life and potential carcinogenicity upon metabolic activation.
Waste Stream Non-Halogenated Organic .[1] (Do not mix with chlorinated solvents).
Container Type High-Density Polyethylene (HDPE) or Amber Glass with PTFE-lined cap.
Destruction Method High-Temperature Incineration (Combustion Chamber > 1000°C).
PPE Requirement Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Respiratory protection (N95/P100) if dust generation is likely.
Storage Store in cool, dry place away from oxidizers and strong acids .
Part 2: Technical Rationale & Hazard Analysis

As researchers, we must understand the causality behind these disposal protocols to ensure compliance and safety.

1. The Furan Moiety Risk (The "Why"): While the acetyl group suggests a standard ketone, the 5-methyl-2-furyl group introduces specific stability and toxicity concerns. Furan rings are electron-rich and can undergo oxidative opening, potentially forming reactive dicarbonyl species that are toxic to biological systems [1].

  • Environmental Fate: Furan derivatives are often classified as "Harmful to aquatic life with long-lasting effects" (H412).[2][3] Leaching into soil or water tables must be prevented; therefore, landfill disposal is strictly prohibited .

  • Chemical Stability: Unlike simple aromatic ketones, furan derivatives can be sensitive to strong acids (polymerization risk) and strong oxidizers. Segregation from these classes is critical to prevent exothermic runaway reactions in waste containers [2].

2. Peroxide Potential: While less volatile than tetrahydrofuran (THF), furan derivatives can theoretically form peroxides upon prolonged exposure to air and light. Although this specific solid ketone is relatively stable, old containers (>1 year open) should be tested for peroxides before consolidation into bulk organic waste drums to prevent explosion hazards during incineration [3].

Part 3: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Assessment
  • Visual Inspection: Check the physical state. If the solid has liquefied or formed crystals around the cap, do not attempt to open. Contact EHS immediately (potential peroxide formation).

  • Quantity Check:

    • < 50g: Can be dissolved in a compatible non-halogenated solvent (e.g., Acetone, Ethanol) for liquid waste disposal if your facility prefers liquid streams.

    • > 50g: Dispose of as solid waste in a dedicated wide-mouth jar.

Phase 2: Waste Segregation & Packaging

Protocol for Solid Waste (Preferred):

  • Select a clean, wide-mouth HDPE jar.

  • Transfer the solid 1-[4-(5-Methyl-2-furyl)phenyl]ethanone carefully to avoid dust generation.

  • Do not mix with:

    • Oxidizing agents (e.g., Nitric acid, Peroxides).

    • Halogenated solvents (e.g., DCM, Chloroform) — this incurs higher disposal costs and different incineration protocols [4].

Protocol for Liquid Solution (If dissolved):

  • Dissolve in Acetone or Ethyl Acetate.

  • Pour into the Non-Halogenated Organic Solvent carboy.

  • Record the mass of the compound added on the carboy’s accumulation log.

Phase 3: Labeling & Documentation

Affix a hazardous waste label with the following details:

  • Chemical Name: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone (Solution or Solid).

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Flammable (if in solvent).

Part 4: Workflow Visualization

The following diagram outlines the decision logic for disposing of phenyl-furan derivatives, ensuring no cross-contamination.

DisposalWorkflow Start Waste Generation: 1-[4-(5-Methyl-2-furyl)phenyl]ethanone Assess Assessment: Is container old/crystallized? Start->Assess EHS_Contact STOP: Contact EHS (Peroxide Risk) Assess->EHS_Contact Yes (Risk) State_Check Physical State? Assess->State_Check No (Safe) Solid_Path Solid Waste Stream (Preferred) State_Check->Solid_Path Solid (>50g) Liquid_Path Liquid Waste Stream (Dissolved in Acetone) State_Check->Liquid_Path Trace/Solution Segregation Segregation Check: Confirm NO Halogens Confirm NO Oxidizers Solid_Path->Segregation Liquid_Path->Segregation Container_Solid Container: Wide-Mouth HDPE Jar Segregation->Container_Solid Solid Route Container_Liquid Container: Safety Carboy (Non-Hal) Segregation->Container_Liquid Liquid Route Labeling Labeling: 'Non-Halogenated Organic' + Hazard Warnings Container_Solid->Labeling Container_Liquid->Labeling Destruction Final Fate: High-Temp Incineration Labeling->Destruction

Figure 1: Decision matrix for the safe segregation and disposal of furan-derivative chemical waste.

Part 5: Spill Contingency Plan

In the event of a benchtop spill:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Upgrade: Wear N95 respirator and double nitrile gloves.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Solution: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild detergent followed by water. Do not use bleach (oxidizer) immediately on furan residues to avoid potential reaction [5].

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1192-62-7 (Furan derivatives toxicity profile). Retrieved from [Link] (Analogous structure toxicity data).

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes: F-List (Non-specific source wastes). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Safe Handling and Personal Protective Equipment for 1-[4-(5-Methyl-2-furyl)phenyl]ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the safe handling, necessary personal protective equipment (PPE), and disposal of the novel research chemical, 1-[4-(5-Methyl-2-furyl)phenyl]ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on the known hazards of its structural analogs, including furan derivatives and aromatic ketones. This approach, rooted in established chemical safety principles, is designed to empower researchers, scientists, and drug development professionals to manage the potential risks associated with this compound effectively.

Hazard Analysis: A Structurally-Informed Approach

The chemical structure of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone comprises a substituted furan ring, a phenyl group, and a ketone functional group. Each of these components contributes to the compound's potential hazard profile.

  • The Furan Moiety : Furan and its derivatives are a primary safety concern. Furan is classified as an extremely flammable liquid and vapor that may form explosive peroxides upon storage, especially if inhibitors are depleted.[1] It is harmful if swallowed or inhaled, causes skin irritation, and is a suspected carcinogen and mutagen.[1][2][3] Therefore, it is prudent to treat 1-[4-(5-Methyl-2-furyl)phenyl]ethanone as a potential carcinogen and peroxide-former.

  • The Aromatic Ketone : Aromatic ketones, such as 2-acetylfuran, can be harmful and cause significant skin and eye irritation.[4][5][6]

Based on this analysis, 1-[4-(5-Methyl-2-furyl)phenyl]ethanone should be handled as a substance that is potentially flammable, harmful by inhalation and ingestion, a skin and eye irritant, and a suspected carcinogen.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 1-[4-(5-Methyl-2-furyl)phenyl]ethanone.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. This is to protect against splashes and potential vapors, which are likely to be irritating to the eyes.[2][6]
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene).Gloves should have a protection class of 5 or higher for prolonged contact (breakthrough time > 240 minutes).[4] Nitrile and neoprene gloves offer good resistance against many ketones and organic solvents.[7][8][9] Always inspect gloves for integrity before use and wash hands after removal.
Flame-resistant lab coat.A lab coat, fully buttoned with sleeves of sufficient length, is mandatory to protect against skin contact and in the event of a fire, given the flammability of furan derivatives.[2]
Full-length pants and closed-toe shoes.This is a standard laboratory practice to ensure no skin is exposed.
Respiratory Protection Use in a certified chemical fume hood is mandatory.A chemical fume hood is the primary engineering control to prevent inhalation of vapors.[2] If there is a risk of exceeding exposure limits or a failure of the fume hood, a full-face respirator with an appropriate organic vapor cartridge is required.[2]

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to strict handling and storage protocols is critical for preventing accidents and maintaining the integrity of the chemical.

3.1. Handling:

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. A safety shower and eyewash station should be accessible.

  • Location : All weighing and transfers of 1-[4-(5-Methyl-2-furyl)phenyl]ethanone must be conducted within a certified chemical fume hood with the sash at the lowest practical height.[2]

  • Ignition Sources : Due to the flammability risk associated with the furan moiety, all potential ignition sources (e.g., open flames, hot plates, and spark-producing equipment) must be eliminated from the work area.[1][3][10] Use non-sparking tools where possible.[1]

  • Static Discharge : For larger quantities, ensure that containers and receiving equipment are properly grounded and bonded to prevent the buildup of static electricity.[1][3]

  • Personal Hygiene : Avoid all contact with the skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1][11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10][11]

3.2. Storage:

  • Container : Keep the container tightly closed when not in use.[2][10][11]

  • Environment : Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[2] The storage area should be designated for hazardous chemicals.

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[11]

  • Peroxide Formation : Due to the potential for peroxide formation, it is recommended to date the container upon receipt and opening.[2] Consider testing for peroxides if the material has been stored for an extended period or exposed to air.

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is crucial.

Scenario Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth contact) and seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Ingestion DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area. If the spill is small, absorb it with an inert, non-combustible material such as sand or vermiculite. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][11] For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation and eliminate all ignition sources.[1]

In any case of exposure, contact your local poison control center for further guidance. The NSW Poisons Information Centre in Australia can be reached 24/7 at 13 11 26.[12]

Disposal Plan: Responsible Waste Management

All waste containing 1-[4-(5-Methyl-2-furyl)phenyl]ethanone, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a clearly labeled, sealed container.

  • Segregation : Do not mix this waste with other waste streams unless directed to do so by your institution's disposal guidelines.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[10] Do not dispose of it down the drain or in general waste.[10][11]

Visual Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 WashHands Wash Hands Thoroughly Doff3->WashHands

Caption: A logical workflow for donning and doffing Personal Protective Equipment.

Emergency Response Logic

Emergency_Response Start Exposure or Spill Occurs Assess Assess the Situation (Is it safe to intervene?) Start->Assess Evacuate Evacuate Area Assess->Evacuate No FirstAid Administer First Aid (If trained and safe) Assess->FirstAid Yes, Exposure SpillControl Control Small Spill (If trained and equipped) Assess->SpillControl Yes, Small Spill Alert Alert Supervisor and Emergency Services Evacuate->Alert Medical Seek Professional Medical Attention Alert->Medical FirstAid->Medical SpillControl->Alert

Caption: A decision-making flowchart for emergency response to a chemical exposure or spill.

References

  • Furan - Safety Data Sheet - ChemicalBook. (n.d.).
  • Safety Data Sheet: Furan-d4 - Chemos GmbH&Co.KG. (2019, April 18).
  • FURFURAL - International Furan Chemicals BV. (n.d.).
  • Western Carolina University Standard Operating Procedure for the use of Furan. (n.d.).
  • FURANES.... their safe use in foundries - HSE. (2021, March 22).
  • Personal Protective Equipment (PPE). (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Personal protective equipment for handling 2-Octanone - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • Personal Protective Equipment (PPE) Standards - Certas Lubricant Solutions. (2022, December).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 17).
  • Ethanone, 1-(2-furanyl)- - Synerzine. (2018, June 22).
  • Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98% - Cole-Parmer. (n.d.).
  • NSW Poisons Information Centre. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.